Product packaging for Velagliflozin proline(Cat. No.:CAS No. 1539295-26-5)

Velagliflozin proline

Cat. No.: B10857724
CAS No.: 1539295-26-5
M. Wt: 510.6 g/mol
InChI Key: UWKBFNWQMSGEPG-ZHNCTCHCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Velagliflozin proline is a useful research compound. Its molecular formula is C28H34N2O7 and its molecular weight is 510.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H34N2O7 B10857724 Velagliflozin proline CAS No. 1539295-26-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1539295-26-5

Molecular Formula

C28H34N2O7

Molecular Weight

510.6 g/mol

IUPAC Name

2-[(4-cyclopropylphenyl)methyl]-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzonitrile;(2S)-pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C23H25NO5.C5H9NO2/c24-11-17-8-7-16(23-22(28)21(27)20(26)19(12-25)29-23)10-18(17)9-13-1-3-14(4-2-13)15-5-6-15;7-5(8)4-2-1-3-6-4/h1-4,7-8,10,15,19-23,25-28H,5-6,9,12H2;4,6H,1-3H2,(H,7,8)/t19-,20-,21+,22-,23+;4-/m10/s1

InChI Key

UWKBFNWQMSGEPG-ZHNCTCHCSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)O.C1CC1C2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C#N

Canonical SMILES

C1CC(NC1)C(=O)O.C1CC1C2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)C#N

Origin of Product

United States

Foundational & Exploratory

Velagliflozin Proline: A Deep Dive into its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velagliflozin, a member of the gliflozin class, is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2][3] This technical guide provides an in-depth exploration of the core mechanism of action of velagliflozin proline, its pharmacokinetic and pharmacodynamic profile, and a summary of its clinical application in veterinary medicine. This compound is the clinical form of velagliflozin.[4] Marketed under the brand name Senvelgo®, it is an oral hypoglycemic drug used to improve glycemic control in cats with diabetes mellitus not previously treated with insulin.[2][3]

Core Mechanism of Action: SGLT2 Inhibition

Velagliflozin's therapeutic effect is achieved by targeting SGLT2, a protein primarily expressed in the proximal convoluted tubules of the kidneys.[5][6][7] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli back into the bloodstream.[8]

By selectively inhibiting SGLT2, velagliflozin effectively blocks this reabsorption pathway.[9] This leads to a reduction in the renal threshold for glucose, resulting in increased urinary glucose excretion (glucosuria).[6][7] The consequence of this glucosuria is a lowering of blood glucose concentrations, which helps to mitigate the hyperglycemia characteristic of diabetes mellitus.[1][10] This mechanism of action is independent of insulin, providing a novel therapeutic approach for managing diabetes.[11]

Signaling Pathway of SGLT2 Inhibition

SGLT2_Inhibition cluster_renal_tubule Renal Proximal Tubule cluster_downstream Physiological Effect Lumen Tubular Lumen (Glomerular Filtrate) EpithelialCell Tubular Epithelial Cell Lumen->EpithelialCell Glucose & Na+ SGLT2 SGLT2 Blood Bloodstream EpithelialCell->Blood Glucose (GLUT2) Na+ (Na+/K+ pump) Glucosuria Increased Urinary Glucose Excretion (Glucosuria) SGLT2->EpithelialCell Glucose & Na+ Reabsorption Velagliflozin Velagliflozin Velagliflozin->SGLT2 Inhibition LowerBG Lowered Blood Glucose Glucosuria->LowerBG Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_monitoring Monitoring & Assessment cluster_endpoints Efficacy & Safety Endpoints Screening Screen Diabetic Cats Enrollment Enroll Eligible Cats Screening->Enrollment Randomization Randomize to Treatment Groups (e.g., Velagliflozin vs. Insulin) Enrollment->Randomization Treatment Administer Daily Oral Velagliflozin (1 mg/kg) or Twice Daily Insulin Randomization->Treatment Monitoring Regular Monitoring: - Physical Exams - Blood Glucose Curves - Fructosamine - Body Weight - Clinical Signs Treatment->Monitoring Data_Collection Collect Data at Pre-defined Timepoints (e.g., Day 0, 7, 30, 60, 90, 180) Monitoring->Data_Collection Efficacy Primary & Secondary Efficacy Assessment Data_Collection->Efficacy Safety Adverse Event Reporting Downstream_Effects SGLT2_Inhibition Velagliflozin Inhibits SGLT2 Reduced_Reabsorption Reduced Renal Glucose Reabsorption SGLT2_Inhibition->Reduced_Reabsorption Glucosuria Increased Urinary Glucose Excretion Reduced_Reabsorption->Glucosuria Lower_BG Lowered Blood Glucose Glucosuria->Lower_BG Caloric_Loss Caloric Loss Glucosuria->Caloric_Loss Improved_Glycemic_Control Improved Glycemic Control Lower_BG->Improved_Glycemic_Control Weight_Loss Potential for Weight Loss Caloric_Loss->Weight_Loss

References

The Dawn of a New Era in Feline Diabetes Management: A Technical Guide to the Discovery and Synthesis of Velagliflozin Proline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Velagliflozin proline, a novel sodium-glucose cotransporter 2 (SGLT2) inhibitor. Developed to address the growing need for effective and convenient treatment options for feline diabetes mellitus, this compound represents a significant advancement in veterinary medicine. This document details the scientific journey from its conceptualization to its application, offering valuable insights for researchers, scientists, and professionals involved in drug development.

Discovery and Rationale: Targeting SGLT2 for Glycemic Control

The discovery of this compound is rooted in the established success of SGLT2 inhibitors in human medicine for the treatment of type 2 diabetes mellitus. The primary therapeutic target, the sodium-glucose cotransporter 2 (SGLT2), is predominantly expressed in the proximal renal tubules and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1] By inhibiting SGLT2, this compound effectively reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion (glucosuria) and a subsequent lowering of blood glucose levels.[2][3][4] This mechanism of action is independent of insulin secretion, offering a novel therapeutic approach for managing hyperglycemia in cats.

Velagliflozin is chemically described as 2-(4-cyclopropyl-benzyl)-4-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-hydroxymethyltetrahydropyran-2-yl)-benzonitrile.[2] It is formulated as a co-crystal with L-proline and water in a 1:1:1 ratio to enhance its stability and bioavailability.[2] This formulation, known as this compound, is an oral solution that provides a convenient and effective treatment for feline diabetes.[2]

Synthesis of this compound: A Multi-Step Approach

The synthesis of Velagliflozin is a multi-step process that begins with readily available starting materials. While specific, detailed protocols are proprietary, information gleaned from patent literature outlines the key transformations. A general synthetic scheme was disclosed in patent WO2007128749A1.[5]

Experimental Protocol: General Synthesis of Velagliflozin

A plausible synthetic route, based on available literature, is as follows:

  • Preparation of the Aglycone Moiety: The synthesis commences with the preparation of the substituted benzonitrile aglycone. This typically involves a multi-step sequence starting from a suitably substituted benzoic acid derivative. For instance, 2-bromo-5-iodobenzoic acid can be reduced to the corresponding alcohol, followed by chlorination and subsequent coupling reactions to introduce the cyclopropyl-benzyl group.[5]

  • Glycosylation: The key step in the synthesis is the C-glycosylation of the aglycone with a protected glucose derivative. A common precursor is 2,3,4,6-tetra-O-acetyl-D-glucopyranose, which can be activated for coupling. The reaction is typically carried out in the presence of a Lewis acid or a strong base to facilitate the formation of the C-C bond between the anomeric carbon of the glucose ring and the aromatic ring of the aglycone.

  • Deprotection: Following successful glycosylation, the protecting groups on the hydroxyl moieties of the glucose ring are removed. This is often achieved by hydrolysis under basic conditions, for example, using potassium hydroxide in a mixture of methanol and tetrahydrofuran.[5]

  • Purification: The final compound, Velagliflozin, is purified using chromatographic techniques, such as silica gel chromatography, to yield a product of high purity.[5]

  • Co-crystal Formation: To produce this compound, the purified Velagliflozin is co-crystallized with L-proline and water from a suitable solvent system to form the stable 1:1:1 co-crystal.

Mechanism of Action: SGLT2 Inhibition and its Physiological Consequences

This compound exerts its therapeutic effect by selectively inhibiting SGLT2 in the renal tubules. This inhibition reduces the renal threshold for glucose, leading to increased urinary glucose excretion and a decrease in blood glucose concentrations.

SGLT2_Inhibition cluster_renal_tubule Renal Proximal Tubule SGLT2 SGLT2 Transporter Bloodstream Bloodstream SGLT2->Bloodstream Glucose_Filtrate Glucose in Glomerular Filtrate Glucose_Filtrate->SGLT2 Reabsorption Urine Increased Urinary Glucose Excretion Glucose_Filtrate->Urine Excretion Velagliflozin Velagliflozin Proline Velagliflozin->SGLT2 Inhibits

Caption: Mechanism of action of this compound on the SGLT2 transporter in the renal tubule.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies in cats have demonstrated that Velagliflozin is rapidly absorbed after oral administration.

Table 1: Pharmacokinetic Parameters of Velagliflozin in Cats (1 mg/kg oral dose)

ParameterFasted StateFed State
Tmax (median hours) 0.25Not specified
Cmax (mean ± SD ng/mL) 1030 (± 361)Not specified
AUC0-last (mean ± SD day*ng/mL) 3295 (± 1098)Not specified

Data sourced from the SENVELGO® (velagliflozin oral solution) package insert.[2]

Systemic exposure to velagliflozin is greater in the fasted state compared to the fed state.[2] The elimination half-life is approximately 3.68 hours.[2]

Clinical Efficacy and Safety in Feline Diabetes

Clinical trials have demonstrated the efficacy and safety of this compound for the management of diabetes in cats.

Table 2: Efficacy of this compound in a 180-day Multicenter Field Study

ParameterResult
Number of Cats Enrolled 252
Treatment Success on Day 30 88.4% of 198 evaluable cats
Improvement in Polyuria (Day 30) 71% of 177 cats
Improvement in Polydipsia (Day 30) 73% of 176 cats

Treatment success was defined as improvement in at least one clinical sign and one blood glucose variable.[2]

Table 3: Glycemic Control Following this compound Administration

ParameterBefore Treatment (Day 0)After Treatment (Day 30)
Mean Blood Glucose (mg/dL) 446.4 (single fasted sample)169.8 (blood glucose curve mean)
Serum Fructosamine (µmol/L) >450 (suggesting poor control)≤450 (suggesting good control)

Data sourced from the SENVELGO® (velagliflozin oral solution) package insert.[2][6]

The most common adverse reactions observed in clinical trials were diarrhea or loose stool, weight loss, vomiting, polyuria, polydipsia, and elevated blood urea nitrogen (BUN).[2] A key safety consideration is the risk of diabetic ketoacidosis (DKA) or euglycemic DKA, which requires prompt veterinary attention.[2]

Experimental Workflow: From Preclinical to Clinical Evaluation

The development of this compound followed a rigorous experimental workflow, from initial compound screening to comprehensive clinical trials.

Experimental_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development (Feline) Compound_Screening Compound Screening (SGLT2 Inhibition Assay) Lead_Optimization Lead Optimization (Structure-Activity Relationship) Compound_Screening->Lead_Optimization In_Vitro_Studies In Vitro Studies (Cell-based Assays) Lead_Optimization->In_Vitro_Studies In_Vivo_Studies In Vivo Studies (Rodent Models) In_Vitro_Studies->In_Vivo_Studies Feline_Safety_Studies Feline Safety and Pharmacokinetic Studies In_Vivo_Studies->Feline_Safety_Studies Phase_I Phase I Trials (Safety and Dosing) Feline_Safety_Studies->Phase_I Phase_II Phase II Trials (Efficacy and Dose Confirmation) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Field Studies) Phase_II->Phase_III Regulatory_Approval Regulatory Approval (FDA, EMA) Phase_III->Regulatory_Approval

Caption: A generalized experimental workflow for the development of this compound.

Conclusion

This compound represents a paradigm shift in the management of feline diabetes mellitus. Its novel, insulin-independent mechanism of action, coupled with the convenience of an oral solution, offers a valuable therapeutic alternative to traditional insulin injections. The journey of its discovery and synthesis underscores the power of targeted drug design and the successful translation of a therapeutic concept from human to veterinary medicine. This technical guide provides a foundational understanding for scientists and researchers, encouraging further exploration and innovation in the field of veterinary drug development.

References

In Vitro Characterization of Velagliflozin Proline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velagliflozin proline is an orally active, potent, and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1] SGLT2, primarily expressed in the proximal renal tubules, is responsible for the majority of glucose reabsorption from the glomerular filtrate back into the circulation. By inhibiting SGLT2, Velagliflozin reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. This mechanism of action makes SGLT2 inhibitors a cornerstone in the management of type 2 diabetes mellitus. This technical guide provides an in-depth overview of the in vitro characterization of this compound, including its mechanism of action, and detailed experimental protocols for its evaluation.

Mechanism of Action: SGLT2 Inhibition

This compound exerts its therapeutic effect by selectively targeting and inhibiting SGLT2. This inhibition prevents the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine.[1] While specific quantitative data on the in vitro inhibitory constants (IC50 or Ki) and the precise selectivity of Velagliflozin for SGLT2 over SGLT1 have not been publicly reported, its classification as a potent and selective SGLT2 inhibitor is well-established.[1][2]

The signaling pathway of SGLT2 inhibition is direct and does not involve complex intracellular signaling cascades for its primary effect. The binding of Velagliflozin to SGLT2 directly blocks the transporter's function.

cluster_renal_tubule Renal Proximal Tubule Lumen cluster_tubular_cell Renal Tubular Epithelial Cell GlomerularFiltrate Glomerular Filtrate (contains Glucose) SGLT2 SGLT2 Transporter GlomerularFiltrate->SGLT2 Glucose & Na+ Reabsorption GLUT2 GLUT2 Transporter SGLT2->GLUT2 Intracellular Glucose Transport UrinaryExcretion Increased Urinary Glucose Excretion SGLT2->UrinaryExcretion Inhibition of Reabsorption Glucose_in Glucose Sodium_in Na+ Glucose_out Glucose to Blood GLUT2->Glucose_out Velagliflozin Velagliflozin Proline Velagliflozin->Inhibition

Mechanism of Action of this compound.

Quantitative In Vitro Activity Data

As of the latest available information, specific IC50 or Ki values for this compound against human SGLT1 and SGLT2 have not been published in peer-reviewed literature. One report explicitly states that the fold receptor selectivity of velagliflozin is not reported.[2]

For comparative purposes, the table below summarizes the reported IC50 values for other well-characterized SGLT2 inhibitors. This data provides a context for the expected potency and selectivity of compounds in this class.

CompoundhSGLT1 IC50 (nM)hSGLT2 IC50 (nM)Selectivity (SGLT1/SGLT2)
Canagliflozin663 ± 1804.2 ± 1.5~158
Dapagliflozin~1400~1.2~1200
Empagliflozin83003.1~2700
Sotagliflozin361.820

Note: Data compiled from various sources.[3][4] The experimental conditions under which these values were determined may vary.

Experimental Protocols for In Vitro Characterization

The in vitro characterization of SGLT2 inhibitors like this compound typically involves cell-based assays that measure the uptake of a labeled glucose analog in cells expressing the target transporter. Below are detailed methodologies for common assays.

Cell Culture and Transporter Expression

A crucial first step is the use of a stable cell line overexpressing the human SGLT1 and SGLT2 transporters. Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are commonly used for this purpose.

Protocol:

  • Culture CHO or HEK293 cells in a suitable growth medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics.

  • Transfect the cells with expression vectors containing the full-length cDNA of human SGLT1 or SGLT2.

  • Select for stably transfected cells using an appropriate selection marker (e.g., G418).

  • Verify the expression and correct membrane localization of the SGLT transporters using methods such as Western blotting or immunofluorescence.

Fluorescent Glucose Analog Uptake Assay

This non-radioactive assay utilizes a fluorescently labeled glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to measure glucose uptake.

Protocol:

  • Cell Plating: Seed the SGLT1- or SGLT2-expressing cells into 96-well black, clear-bottom plates and allow them to adhere overnight.

  • Compound Incubation:

    • Wash the cells with a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution).

    • Pre-incubate the cells with varying concentrations of this compound (or other test compounds) for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Phlorizin).

  • Glucose Uptake:

    • Add the fluorescent glucose analog (e.g., 50 µM 2-NBDG) to each well and incubate for 30-60 minutes at 37°C.

  • Signal Detection:

    • Terminate the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular fluorescence using a plate reader (Excitation/Emission ~485/535 nm).

  • Data Analysis:

    • Normalize the fluorescence signal to the vehicle control.

    • Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_workflow Fluorescent Glucose Uptake Assay Workflow Start Start PlateCells Plate SGLT-expressing cells in 96-well plate Start->PlateCells IncubateOvernight Incubate overnight PlateCells->IncubateOvernight WashCells1 Wash cells with Na+ buffer IncubateOvernight->WashCells1 AddInhibitor Add this compound (or controls) WashCells1->AddInhibitor PreIncubate Pre-incubate (15-30 min, 37°C) AddInhibitor->PreIncubate Add2NBDG Add 2-NBDG PreIncubate->Add2NBDG IncubateUptake Incubate for uptake (30-60 min, 37°C) Add2NBDG->IncubateUptake WashCells2 Wash with ice-cold buffer to terminate IncubateUptake->WashCells2 LyseCells Lyse cells WashCells2->LyseCells ReadFluorescence Read fluorescence LyseCells->ReadFluorescence AnalyzeData Analyze data and determine IC50 ReadFluorescence->AnalyzeData End End AnalyzeData->End

Workflow for a fluorescent glucose uptake assay.
Radiolabeled Glucose Uptake Assay

This is a traditional and highly sensitive method for measuring glucose transport. It involves the use of a radiolabeled glucose analog, such as ¹⁴C-α-methyl-D-glucopyranoside (¹⁴C-AMG), a non-metabolizable substrate of SGLT transporters.

Protocol:

  • Cell Plating and Compound Incubation: Follow steps 1 and 2 as described for the fluorescent assay, using appropriate microplates (e.g., 24-well plates).

  • Glucose Uptake:

    • Add ¹⁴C-AMG (typically at a concentration close to its Km) to each well and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Termination and Lysis:

    • Rapidly terminate the uptake by aspirating the uptake solution and washing the cells multiple times with ice-cold, sodium-free buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).

  • Scintillation Counting:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the amount of ¹⁴C-AMG uptake (in dpm or cpm).

    • Normalize the data to the vehicle control and calculate the IC50 value as described for the fluorescent assay.

Conclusion

This compound is a potent SGLT2 inhibitor that effectively reduces renal glucose reabsorption. While specific in vitro inhibitory data for this compound is not publicly available, the experimental protocols outlined in this guide provide a robust framework for its characterization. The use of cell-based assays with either fluorescent or radiolabeled glucose analogs allows for the determination of the compound's potency and selectivity, which are critical parameters in the drug development process. Further research and publication of these specific values for this compound would be beneficial for the scientific community.

References

Velagliflozin Proline and its Affinity for the SGLT2 Target: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive review of publicly available scientific literature and patent databases, specific quantitative binding affinity data for velagliflozin proline, such as Ki or IC50 values, against the sodium-glucose cotransporter 2 (SGLT2) have not been disclosed by the manufacturer or found in peer-reviewed publications. This guide, therefore, provides a detailed overview of the target, the mechanism of action, and the typical methodologies used to assess binding affinity for SGLT2 inhibitors, using data from other compounds in the same class to provide a comparative context.

Introduction to this compound

This compound is an orally active inhibitor of the sodium-glucose cotransporter 2 (SGLT2)[1][2][3]. It is the L-proline co-crystal of velagliflozin, a formulation designed to improve its pharmaceutical properties[2]. Developed by Boehringer Ingelheim, it is approved for veterinary use, particularly for improving glycemic control in cats with diabetes mellitus[1][2]. Like other members of the gliflozin class, velagliflozin exerts its therapeutic effect by selectively targeting and inhibiting SGLT2 in the kidneys[1][4].

The SGLT2 Target and its Mechanism of Action

The SGLT2 protein is a high-capacity, low-affinity transporter primarily expressed in the S1 and S2 segments of the renal proximal tubule[5]. It is responsible for reabsorbing approximately 90-95% of the glucose filtered by the glomerulus back into the bloodstream[5]. This process is an active transport mechanism, relying on the sodium gradient maintained by the Na+/K+-ATPase pump[5].

Velagliflozin, by inhibiting SGLT2, competitively blocks this glucose reabsorption[1]. This leads to increased urinary glucose excretion (glucosuria), thereby lowering blood glucose levels in an insulin-independent manner[1][6]. This mechanism of action is a well-established therapeutic strategy for managing hyperglycemia in diabetes.

Signaling Pathway of SGLT2 Inhibition

SGLT2_Inhibition_Pathway cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Epithelial Cell cluster_blood Bloodstream Glomerular Filtrate Glomerular Filtrate Glucose Glucose Glomerular Filtrate->Glucose Na+ Na+ Glomerular Filtrate->Na+ SGLT2 SGLT2 Glucose->SGLT2 Binds Na+->SGLT2 Binds Velagliflozin Velagliflozin Velagliflozin->SGLT2 Inhibits Reabsorbed Glucose Reabsorbed Glucose SGLT2->Reabsorbed Glucose Transport Reabsorbed Na+ Reabsorbed Na+ SGLT2->Reabsorbed Na+ Transport GLUT2 GLUT2 Bloodstream Bloodstream GLUT2->Bloodstream Transport NaK_ATPase Na+/K+ ATPase NaK_ATPase->Bloodstream Reabsorbed Glucose->GLUT2 Enters Reabsorbed Na+->NaK_ATPase Pumped out

Caption: Mechanism of SGLT2 inhibition by velagliflozin in the renal proximal tubule.

Target Binding Affinity of SGLT2 Inhibitors

The binding affinity of a drug to its target is a critical determinant of its potency and selectivity. For SGLT2 inhibitors, high affinity for SGLT2 and low affinity for other transporters, particularly SGLT1, is desirable to minimize off-target effects. SGLT1 is predominantly found in the small intestine and also contributes to a smaller extent to renal glucose reabsorption[5]. Inhibition of SGLT1 can lead to gastrointestinal side effects[7].

While specific data for velagliflozin is unavailable, the table below presents the binding affinities and selectivity of other well-characterized SGLT2 inhibitors. This provides a comparative framework for understanding the expected properties of a potent and selective SGLT2 inhibitor.

CompoundSGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity (SGLT1/SGLT2)Reference
Canagliflozin21000~500[8]
Dapagliflozin~6~360~60[8]
Empagliflozin3.13235~1043[3]
Ertugliflozin--~2500[9]
Sergliflozin2.39708~296[10]

IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Determining Binding Affinity

The determination of binding affinity for SGLT2 inhibitors typically involves in vitro assays using cell lines that stably express the human SGLT1 and SGLT2 transporters.

Key Experimental Methodologies:
  • Cell Lines: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells are commonly engineered to stably express human SGLT1 (hSGLT1) and human SGLT2 (hSGLT2)[11].

  • Radiolabeled Substrate Uptake Assay: This is the most common method to determine the inhibitory activity of a compound.

    • Cell Culture: Cells expressing hSGLT1 or hSGLT2 are cultured in appropriate media.

    • Incubation: The cells are incubated with a radiolabeled substrate, typically 14C-alpha-methyl-D-glucopyranoside ([14C]AMG), which is a non-metabolizable glucose analog transported by SGLTs[11]. This incubation is performed in the presence of varying concentrations of the inhibitor compound.

    • Washing: After the incubation period, the cells are washed with ice-cold buffer to remove any unbound radiolabeled substrate.

    • Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

    • Data Analysis: The amount of radioactivity is proportional to the amount of substrate transported into the cells. The data is then plotted as the percentage of inhibition versus the inhibitor concentration. A dose-response curve is generated to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the substrate uptake by 50%.

  • Electrophysiological Assays: The transport of glucose and sodium by SGLTs is electrogenic, meaning it generates an electrical current. This property can be exploited to measure transporter activity.

    • Xenopus Oocyte Expression System: Oocytes from Xenopus laevis are injected with cRNA encoding for hSGLT1 or hSGLT2.

    • Two-Electrode Voltage Clamp: After a few days to allow for protein expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a set voltage.

    • Substrate and Inhibitor Application: The oocytes are perfused with a solution containing the substrate (e.g., glucose) and varying concentrations of the inhibitor. The substrate-induced current is measured.

    • Data Analysis: The inhibition of the substrate-induced current by the compound is used to determine the inhibition constant (Ki).

General Experimental Workflow

SGLT2_Binding_Assay_Workflow cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell Culture Culture CHO or HEK293 cells stably expressing hSGLT2 Incubation Incubate cells with [14C]AMG and varying concentrations of inhibitor Cell Culture->Incubation Compound Prep Prepare serial dilutions of this compound Compound Prep->Incubation Substrate Prep Prepare [14C]AMG (radiolabeled substrate) Substrate Prep->Incubation Washing Wash cells to remove unbound substrate Incubation->Washing Lysis Lyse cells to release intracellular contents Washing->Lysis Scintillation Measure radioactivity using a scintillation counter Lysis->Scintillation Curve Fitting Plot % inhibition vs. concentration and fit to a dose-response curve Scintillation->Curve Fitting IC50 Determine IC50 value Curve Fitting->IC50

Caption: A typical experimental workflow for determining the IC50 of an SGLT2 inhibitor.

Conclusion

This compound is a member of the SGLT2 inhibitor class of drugs with demonstrated efficacy in veterinary medicine. While its precise binding affinity for SGLT2 remains proprietary information, the established mechanism of action for this class involves high-affinity, selective, and competitive inhibition of the SGLT2 transporter in the renal proximal tubules. The experimental protocols for characterizing such inhibitors are well-defined and consistently applied across the pharmaceutical industry. Further disclosure of the specific binding kinetics of this compound would be of significant interest to the research community for a more complete understanding of its pharmacological profile.

References

Pharmacological Profile of Velagliflozin Proline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velagliflozin proline is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. Developed by Boehringer Ingelheim, this compound has been approved for veterinary use under the trade name Senvelgo® to improve glycemic control in cats with diabetes mellitus.[1][2][3][4][5] By blocking SGLT2, Velagliflozin induces glucosuria, thereby lowering blood glucose levels independently of insulin action. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, pharmacokinetics, pharmacodynamics, and key findings from preclinical and clinical studies. The information is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Diabetes mellitus is a common endocrine disorder in felines, characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. Traditional management relies on insulin administration, which can be challenging for pet owners.[6] this compound emerges as a novel oral therapeutic option, offering a convenient, once-daily liquid formulation.[5] Its mechanism of action, targeting the kidneys to excrete excess glucose, provides an alternative approach to glycemic control.[1][3][5] This document will delve into the detailed pharmacological characteristics of this compound.

Mechanism of Action

This compound is a highly selective inhibitor of SGLT2.[7][8] SGLT2 is a low-affinity, high-capacity transporter located predominantly in the S1 segment of the proximal renal tubules and is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.[1][7][8] By competitively inhibiting SGLT2, Velagliflozin reduces the reabsorption of glucose, leading to its excretion in the urine (glucosuria).[1][3][5] This process effectively lowers the renal threshold for glucose and subsequently reduces blood glucose concentrations.[5] The glucose-lowering effect of Velagliflozin is independent of insulin secretion or sensitivity. While highly selective for SGLT2, some minor interaction with SGLT1, which is present in the later segments of the proximal tubule and the small intestine, may occur.[1] This minor SGLT1 inhibition is thought to contribute to the prevention of hypoglycemia, as some glucose reabsorption is maintained.[6]

Signaling Pathway

SGLT2_Inhibition cluster_renal_tubule Renal Proximal Tubule cluster_drug_action Pharmacological Intervention cluster_outcome Physiological Outcome Glomerular_Filtrate Glomerular Filtrate (contains Glucose) Tubular_Lumen Tubular Lumen Glomerular_Filtrate->Tubular_Lumen Filtration SGLT2 SGLT2 Tubular_Lumen->SGLT2 Glucose & Na+ Reabsorption Epithelial_Cell Tubular Epithelial Cell GLUT2 GLUT2 Epithelial_Cell->GLUT2 Glucose Efflux Bloodstream Bloodstream SGLT2->Epithelial_Cell Reduced_Reabsorption Reduced Glucose Reabsorption SGLT2->Reduced_Reabsorption GLUT2->Bloodstream Velagliflozin This compound Velagliflozin->SGLT2 Inhibition Inhibition Glucosuria Increased Urinary Glucose Excretion (Glucosuria) Reduced_Reabsorption->Glucosuria Lowered_BG Lowered Blood Glucose Levels Glucosuria->Lowered_BG

Caption: Mechanism of action of this compound in the renal proximal tubule.

Pharmacological Data

Selectivity

While specific IC50 values for Velagliflozin's inhibition of SGLT1 and SGLT2 are not publicly available in the reviewed literature, it is consistently described as a highly selective SGLT2 inhibitor.[7][8] For context, other approved SGLT2 inhibitors exhibit a wide range of selectivity over SGLT1, from approximately 150-fold to over 2000-fold.[4][9][10][11] The high selectivity of Velagliflozin for SGLT2 is crucial for minimizing off-target effects, particularly gastrointestinal side effects that can be associated with significant SGLT1 inhibition in the gut.

Pharmacokinetics

Pharmacokinetic studies of Velagliflozin have been conducted in the target species.

Table 1: Pharmacokinetic Parameters of Velagliflozin in Cats

Parameter Value Species Study Conditions Reference
Elimination Half-life (T1/2) 4.5 to 6.4 hours Cat Oral administration (fed/fasted) [12]
Metabolism Primary pathways include oxidation, a combination of oxidation and dehydrogenation, and sulfate conjugation. Cat Oral administration [12]
Excretion Primarily excreted unchanged in feces, with minor renal excretion (~4%). Cat Oral administration [12]
Distribution Volume of distribution (Vss) is similar to total body water, indicating tissue distribution. Cat Intravenous administration [12]

| Food Effect | Systemic exposure is greater in the fasted state compared to the fed state. | Cat | Not specified |[13] |

Pharmacodynamics and Efficacy

The pharmacodynamic effects of Velagliflozin are a direct consequence of its mechanism of action, leading to increased urinary glucose excretion and a reduction in blood glucose levels.

The SENSATION study, a large clinical field trial, evaluated the efficacy and safety of Velagliflozin in 252 diabetic cats (214 newly diagnosed and 38 previously insulin-treated) over 180 days.[7][8][10][14][15][16][17]

Table 2: Efficacy of Velagliflozin in Diabetic Cats (SENSATION Study)

Parameter Baseline (Median) Day 30 (Median) Day 60 (Median) Day 120 (Median) Day 180 (Median) Reference
Blood Glucose (mg/dL) 436 153 134 128 125 [7][10][14][17]

| Fructosamine (µmol/L) | 538 | 310 | 286 | 269 | 263 |[7][10][14][17] |

At the end of the 180-day study, 81% of the remaining 158 cats had blood glucose and/or fructosamine levels within the reference range.[7][14] Significant improvements in clinical signs were also observed, with 88.6% showing improvement in polyuria and 87.7% in polydipsia.[7][14]

Another study comparing once-daily oral Velagliflozin to twice-daily insulin injections in 116 diabetic cats found Velagliflozin to be noninferior to insulin treatment.[18] On day 45, 54% of cats treated with Velagliflozin and 42% of cats treated with insulin showed treatment success.[18] By day 91, a higher percentage of cats in the Velagliflozin group had a mean blood glucose of <252 mg/dL (78% vs. 60%) and fructosamine levels <450 µmol/L (76% vs. 61%) compared to the insulin group.[18]

Velagliflozin has also been investigated for the management of insulin dysregulation in ponies, a condition that increases the risk of laminitis.

Table 3: Efficacy of Velagliflozin in Insulin-Dysregulated Ponies

Parameter Control Group Velagliflozin Group (0.3 mg/kg) Outcome Reference
Maximum Glucose Concentration 12.1 mM 9.4 mM 22% lower in treated group (P = 0.014) [19][20]
Maximum Insulin Concentration 272 µIU/mL 149 µIU/mL 45% lower in treated group (P = 0.017) [19][20]

| Laminitis Incidence | 14 out of 37 ponies | 0 out of 12 ponies | Significantly lower in treated group (P = 0.011) |[19][20] |

A 16-week study in ponies with insulin dysregulation demonstrated that Velagliflozin (0.3 mg/kg once daily) was well-tolerated and effectively reduced post-prandial hyperinsulinemia.

Experimental Protocols

Detailed, step-by-step protocols for the key experiments are not fully available in the published literature. However, the general methodologies employed in the clinical trials are described.

Feline Diabetes Mellitus Clinical Trial (SENSATION Study)
  • Study Design: A prospective, baseline-controlled, open-label clinical field trial.[7][8][14]

  • Animals: 252 client-owned cats with diabetes mellitus.[7][8][10][14][15][16][17]

  • Treatment: Velagliflozin administered orally once daily.[7][8][14]

  • Assessments: Physical examinations and blood collections were performed on days 0, 3, 7, 30, 60, 120, and 180.[7][8][14] Blood glucose was measured using a validated veterinary portable blood glucose monitor.[15] Fructosamine was measured using a nitroblue tetrazolium dye technique.[15] Urine was analyzed for ketones using commercially available test strips.[15]

Equine Insulin Dysregulation Study
  • Study Design: Randomized, controlled study.[19][20]

  • Animals: Ponies identified with insulin dysregulation via an oral glucose test.[19]

  • Treatment: Velagliflozin (0.3 mg/kg BW, p.o., s.i.d.) or a placebo.[19][20]

  • Dietary Challenge: Ponies were fed a diet high in non-structural carbohydrates (NSC) to induce hyperinsulinemia.[19][20]

  • Assessments: Blood glucose and serum insulin concentrations were measured over 4 hours after feeding.[19] Clinical signs of laminitis were monitored daily.[20]

Experimental Workflow

Experimental_Workflow cluster_feline_study Feline Diabetes Mellitus Study cluster_equine_study Equine Insulin Dysregulation Study Feline_Screening Screening of Diabetic Cats Feline_Enrollment Enrollment (n=252) Feline_Screening->Feline_Enrollment Feline_Treatment Once-daily Oral Velagliflozin Feline_Enrollment->Feline_Treatment Feline_Monitoring Monitoring at Days 0, 3, 7, 30, 60, 120, 180 Feline_Treatment->Feline_Monitoring Feline_Endpoints Efficacy & Safety Endpoints (Blood Glucose, Fructosamine, Clinical Signs) Feline_Monitoring->Feline_Endpoints Equine_Screening Screening of Ponies with Insulin Dysregulation Equine_Randomization Randomization to Treatment or Placebo Equine_Screening->Equine_Randomization Equine_Treatment Velagliflozin (0.3 mg/kg) or Placebo Equine_Randomization->Equine_Treatment Equine_Challenge High NSC Dietary Challenge Equine_Treatment->Equine_Challenge Equine_Monitoring Monitoring of Glucose, Insulin, and Laminitis Equine_Challenge->Equine_Monitoring Equine_Endpoints Efficacy & Safety Endpoints Equine_Monitoring->Equine_Endpoints

Caption: Generalized workflow for the feline and equine clinical studies.

Safety and Tolerability

In clinical trials, Velagliflozin was generally well-tolerated. The most common adverse events reported in cats were changes in stool consistency (loose feces or diarrhea).[9] A significant safety concern with SGLT2 inhibitors, including Velagliflozin, is the risk of diabetic ketoacidosis (DKA), which can occur even with normal blood glucose levels (euglycemic DKA).[13] In the SENSATION study, ketonuria developed in 13.9% of cats, with 7.1% developing ketoacidosis.[7][14][15] The risk of DKA was higher in cats previously treated with insulin compared to newly diagnosed diabetic cats.[7][14][15] Therefore, careful patient selection and monitoring for ketones, especially during the initial treatment period, are crucial.[13]

Conclusion

This compound represents a significant advancement in the management of feline diabetes mellitus, offering an effective and convenient oral treatment option. Its selective inhibition of SGLT2 provides a novel mechanism for glycemic control. The available data from clinical trials in cats and ponies demonstrate its efficacy in lowering blood glucose and insulin levels, respectively, with a generally acceptable safety profile. Further research to elucidate the specific inhibitory constants for SGLT1 and SGLT2 and to detail the downstream metabolic effects will provide a more complete understanding of this promising therapeutic agent. The risk of diabetic ketoacidosis necessitates careful patient monitoring and owner education. As an SGLT2 inhibitor, Velagliflozin's utility may extend to other species and metabolic conditions, warranting further investigation.

References

A Technical Guide to Velagliflozin Proline for Non-Diabetic Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Velagliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily responsible for the reabsorption of glucose in the kidneys. While developed for the management of hyperglycemia, particularly in feline diabetes mellitus, its mechanism of action presents significant opportunities for research in non-diabetic contexts. The ability of SGLT2 inhibitors to induce glycosuria, natriuresis, and modulate metabolic pathways offers a compelling rationale for their investigation in conditions such as metabolic syndrome, insulin resistance, and cardio-renal diseases, independent of a diabetes diagnosis.[1][2]

This technical guide provides a comprehensive overview of velagliflozin's mechanism, summarizes key preclinical data from non-diabetic models, and outlines detailed experimental protocols to assist researchers, scientists, and drug development professionals in exploring its potential applications.

Core Mechanism of Action

The primary action of velagliflozin occurs in the S1 segment of the proximal convoluted tubule in the kidneys.[1] SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[3][4] By selectively inhibiting this transporter, velagliflozin blocks glucose reabsorption, leading to its excretion in the urine (glucosuria).[5][6] This process is largely independent of insulin levels.

This primary renal effect initiates a cascade of secondary metabolic and hemodynamic effects that are of significant interest in non-diabetic research:

  • Caloric Loss: Urinary glucose excretion results in a net loss of calories, which can influence body weight and composition.

  • Improved Insulin Sensitivity: Studies suggest that reducing glucose toxicity and altering substrate utilization can lead to enhanced insulin sensitivity.[3][7][8]

  • Metabolic Substrate Shift: The induced state of mild carbohydrate deficit encourages a metabolic shift towards fat oxidation and the production of ketones, providing an alternative energy source for tissues like the heart and brain.

  • Hemodynamic Effects: SGLT2 inhibition is associated with mild osmotic diuresis and natriuresis, which can contribute to reductions in plasma volume and blood pressure, key targets in cardiovascular and renal research.[1][2]

cluster_kidney Kidney Proximal Tubule velagliflozin Velagliflozin sglt2 SGLT2 Transporter velagliflozin->sglt2 Inhibits glucose_reabsorption Glucose Reabsorption (~90%) sglt2->glucose_reabsorption Mediates urine Urine sglt2->urine Blocks path to blood glucosuria Increased Urinary Glucose Excretion (Glucosuria) bloodstream Bloodstream glucose_reabsorption->bloodstream glucosuria->invis_node invis_node->sglt2 Leads to velagliflozin Velagliflozin inhibition SGLT2 Inhibition velagliflozin->inhibition glucosuria Glucosuria inhibition->glucosuria natriuresis Natriuresis inhibition->natriuresis caloric_loss Caloric Loss glucosuria->caloric_loss insulin_sensitivity Improved Insulin Sensitivity glucosuria->insulin_sensitivity metabolic_shift Metabolic Shift (↑ Ketones, ↑ Fat Oxidation) glucosuria->metabolic_shift bp_reduction Blood Pressure Reduction natriuresis->bp_reduction renal Renal Disease Research natriuresis->renal met_syn Metabolic Syndrome Research caloric_loss->met_syn insulin_sensitivity->met_syn cardio Cardiovascular Research bp_reduction->cardio bp_reduction->renal metabolic_shift->cardio start Screen & Select Obese, Insulin- Resistant Cats (n=6) baseline Baseline Data Collection (Blood, Urine, IVGTT) start->baseline treatment 35-Day Treatment baseline->treatment placebo Placebo Group treatment->placebo Control velagliflozin Velagliflozin Group (1 mg/kg/day) treatment->velagliflozin Active end_assess End-of-Study Data Collection (Blood, Urine, IVGTT) placebo->end_assess velagliflozin->end_assess analysis Data Analysis (Compare Pre vs. Post, Placebo vs. Drug) end_assess->analysis

References

Early-Stage Research on Velagliflozin Proline Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velagliflozin proline is an orally active inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption.[1][2][3] By selectively targeting SGLT2 in the proximal convoluted tubules of the kidneys, this compound effectively reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[2][4][5] This technical guide provides an in-depth overview of the early-stage research on the efficacy of this compound, with a focus on its mechanism of action, preclinical and clinical findings, and detailed experimental protocols. The information presented is intended to support researchers, scientists, and drug development professionals in their understanding of this promising therapeutic agent for the management of diabetes mellitus.

Mechanism of Action and Signaling Pathways

Velagliflozin's primary mechanism of action is the inhibition of SGLT2, which is responsible for approximately 90% of glucose reabsorption from the urine.[6] By blocking this transporter, Velagliflozin induces glucosuria, thereby reducing hyperglycemia.[6] This action is independent of insulin secretion or action.[7]

While direct research on the specific downstream signaling pathways of Velagliflozin is still emerging, the broader class of SGLT2 inhibitors is known to modulate several key cellular pathways that contribute to their therapeutic effects beyond glycemic control. These pathways are thought to be influenced by the metabolic shifts induced by SGLT2 inhibition, such as increased fatty acid oxidation and the production of ketone bodies.[7]

Key potential downstream signaling pathways influenced by SGLT2 inhibition include:

  • AMP-activated Protein Kinase (AMPK) Activation: SGLT2 inhibitors have been shown to activate AMPK, a central regulator of cellular energy metabolism.[8] AMPK activation can lead to improved insulin sensitivity and glucose uptake in peripheral tissues.[9]

  • Modulation of Inflammatory Pathways: Chronic inflammation is a key factor in the pathogenesis of diabetes and its complications. SGLT2 inhibitors have been demonstrated to exert anti-inflammatory effects by modulating pathways such as the NLRP3 inflammasome and nuclear factor kappa B (NF-κB) signaling.[8][10] This can lead to a reduction in pro-inflammatory cytokines.[10]

The following diagram illustrates the proposed signaling pathway for Velagliflozin as an SGLT2 inhibitor.

Proposed Signaling Pathway of Velagliflozin Velagliflozin This compound SGLT2 SGLT2 in Proximal Tubule Velagliflozin->SGLT2 Inhibits Glucose_Reabsorption Renal Glucose Reabsorption Velagliflozin->Glucose_Reabsorption Reduces SGLT2->Glucose_Reabsorption Urinary_Glucose_Excretion Increased Urinary Glucose Excretion Glucose_Reabsorption->Urinary_Glucose_Excretion Inversely affects Blood_Glucose Decreased Blood Glucose Glucose_Reabsorption->Blood_Glucose Urinary_Glucose_Excretion->Blood_Glucose AMPK AMPK Activation Blood_Glucose->AMPK Inflammation Modulation of Inflammatory Pathways (NLRP3, NF-κB) Blood_Glucose->Inflammation Insulin_Sensitivity Improved Insulin Sensitivity AMPK->Insulin_Sensitivity Cardiorenal_Protection Potential Cardiorenal Protective Effects Inflammation->Cardiorenal_Protection Insulin_Sensitivity->Cardiorenal_Protection SENSATION Study Workflow Screening Screening of 252 Diabetic Cats Enrollment Enrollment & Baseline Data (Day 0) Screening->Enrollment Treatment Once Daily Oral Velagliflozin Enrollment->Treatment Monitoring Follow-up Visits & Data Collection (Days 3, 7, 30, 60, 120, 180) Treatment->Monitoring 180 Days Analysis Efficacy Analysis: Blood Glucose, Fructosamine, Clinical Signs Monitoring->Analysis Velagliflozin vs. Insulin Study Workflow Recruitment Recruitment of 127 Diabetic Cats Randomization Randomization Recruitment->Randomization Group_V Velagliflozin Group (1 mg/kg, PO, q24h) Randomization->Group_V Group_I Caninsulin Group (Titrated dose, SC) Randomization->Group_I Endpoint_45 Primary Efficacy Endpoint (Day 45) Group_V->Endpoint_45 Group_I->Endpoint_45 Endpoint_91 Secondary Endpoints (Day 91) Endpoint_45->Endpoint_91 Analysis Comparative Efficacy Analysis Endpoint_91->Analysis

References

Methodological & Application

Application Notes and Protocols for Velagliflozin Proline in Feline Diabetes Mellitus Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of velagliflozin proline (oral solution, commercially known as Senvelgo®) in the management of feline diabetes mellitus. The information is compiled from peer-reviewed studies and official drug information to guide research and development.

Introduction

Velagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2)[1][2][3]. SGLT2 is primarily responsible for the reabsorption of glucose from the glomerular filtrate in the kidneys. By inhibiting SGLT2, velagliflozin promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels in diabetic cats[1][4][5]. This mechanism of action is independent of insulin, offering a novel therapeutic approach for feline diabetes, a condition that shares pathophysiological similarities with human type 2 diabetes[6].

Velagliflozin is available as a clear, colorless to slightly yellow or brown oral solution[3][6][7]. It is indicated for improving glycemic control in otherwise healthy cats with diabetes mellitus who have not been previously treated with insulin[1][7].

Mechanism of Action

The primary signaling pathway affected by velagliflozin is renal glucose transport.

cluster_renal_tubule Renal Proximal Tubule Cell GlomerularFiltrate Glomerular Filtrate (High Glucose) SGLT2 SGLT2 Transporter GlomerularFiltrate->SGLT2 Glucose Reabsorption Urine Urine (Increased Glucose Excretion) GlomerularFiltrate->Urine Glucose Excretion Bloodstream Bloodstream SGLT2->Bloodstream Glucose to Blood Velagliflozin Velagliflozin Velagliflozin->SGLT2 Inhibition

Caption: Velagliflozin's Mechanism of Action

Dosage and Administration

The recommended dosage of velagliflozin for feline diabetes studies is 1 mg/kg of body weight (0.45 mg/lb), administered orally once daily [7][8]. The dose can be given directly into the cat's mouth or with a small amount of wet food, but should not be mixed into a full meal[7]. Administration should occur at approximately the same time each day[7].

Quantitative Data Summary

The following tables summarize key quantitative data from clinical studies on velagliflozin in diabetic cats.

Table 1: Efficacy Data from a 180-Day Multicenter Field Study

Study Population: 252 client-owned diabetic cats (214 newly diagnosed, 38 previously insulin-treated)[9][10]

ParameterBaseline (Day 0)Day 30Day 60Day 120Day 180
Median Blood Glucose (mg/dL) 436[9][10]153[10]134[10]128[10]125[10]
Median Fructosamine (µmol/L) 538[9][10]310[10]286[10]269[10]263[10]
Treatment Success on Day 30 -88.4%[7]---
Cats with Glycemic Control (Day 180) ----81%[5][9]
Table 2: Comparison of Velagliflozin and Insulin in a 45-Day Randomized Controlled Trial

Study Population: 127 client-owned diabetic cats (54 treated with velagliflozin, 62 with Caninsulin)[8]

Parameter (at Day 45)Velagliflozin (1 mg/kg once daily)Caninsulin (twice daily, dose-adjusted)
Treatment Success Rate 54%[8][11]42%[8][11]
Mean Blood Glucose <252 mg/dL 78% of cats[11]60% of cats[11]
Serum Fructosamine ≤450 µmol/L 72% of cats[8]44% of cats[8]
Improvement in Polyuria 54% of cats[8]Not Reported
Improvement in Polydipsia 61% of cats[8]Not Reported
Table 3: Pharmacokinetic Parameters of Velagliflozin in Cats

Dose: 1 mg/kg, oral administration[2][7]

ParameterValue (Mean ± SD)
Time to Maximum Concentration (Tmax) 0.25 hours (median)[2][7]
Maximum Plasma Concentration (Cmax) 1030 (± 361) ng/mL[2][7]
Area Under the Curve (AUC0-last) 3295 (± 1098) day*ng/mL[2][7]
Elimination Half-life (T½) 3.68 (± 0.34) hours[7]

Note: Systemic exposure to velagliflozin is greater in a fasted state compared to a fed state.[2][7][12]

Table 4: Common Adverse Reactions in a 180-Day Field Study

Study Population: 252 diabetic cats treated with velagliflozin[7]

Adverse ReactionPercentage of Cats
Diarrhea or Loose Stool Most Common[7]
Weight Loss Common[7]
Vomiting Common[7]
Polyuria Common[7]
Polydipsia Common[7]
Elevated Blood Urea Nitrogen (BUN) Common[7]
Diabetic Ketoacidosis (DKA) 7.1% (18/252)[9][13]
Newly Diagnosed Cats5.1% (11/214)[9][13]
Previously Insulin-Treated Cats18.4% (7/38)[9][13]

Experimental Protocols

Protocol for a Long-Term Efficacy and Safety Study (Based on a 180-Day Field Trial)

This protocol outlines a prospective, open-label clinical trial to assess the long-term efficacy and safety of velagliflozin.

cluster_protocol Long-Term Efficacy and Safety Protocol Start Day 0: Screening & Enrollment Dosing Initiate Dosing: 1 mg/kg Velagliflozin Once Daily Start->Dosing Eval1 Day 3: Evaluation Dosing->Eval1 Follow-up Eval2 Day 7: Evaluation Eval1->Eval2 Eval3 Day 30: Evaluation Eval2->Eval3 Eval4 Monthly Evaluations (Days 60, 120, 180) Eval3->Eval4 End Day 180: End of Study Eval4->End

Caption: Workflow for a Long-Term Velagliflozin Study

Inclusion Criteria:

  • Client-owned cats diagnosed with diabetes mellitus.

  • Diagnosis based on fasting blood glucose >270 mg/dL, fructosamine >400 µmol/L, and glucosuria, coupled with clinical signs (polyuria, polydipsia, etc.)[9].

  • Cats can be newly diagnosed or previously treated with insulin (with persistent clinical signs)[9].

Exclusion Criteria (Important Safety Considerations):

  • Do not use in cats previously treated with insulin or currently receiving insulin due to an increased risk of diabetic ketoacidosis (DKA)[2][6][7].

  • Do not initiate in cats with anorexia, dehydration, lethargy, ketonuria, or pancreatitis at the time of diagnosis[2][6][7][14].

Procedure:

  • Screening (Day 0): Conduct a full physical examination. Collect blood for baseline glucose and fructosamine levels. Confirm diagnosis and eligibility[9][10].

  • Dosing: Administer velagliflozin at 1 mg/kg orally, once daily[7].

  • Monitoring and Evaluations:

    • Days 3, 7, 30, 60, 120, and 180: Perform physical examinations and collect blood for glucose and fructosamine analysis[9][10].

    • First 4 Weeks: Closely monitor glycemic control and clinical improvement. This should include a physical exam, blood glucose curve, and serum fructosamine at weeks 1 and 4[7].

    • Ketone Monitoring: Check for ketonuria 2-3 days after starting treatment, again at day 7, and any time the cat appears unwell[14].

Efficacy Endpoints:

  • Primary: Improvement in at least one clinical sign of diabetes and at least one blood glucose variable (e.g., mean blood glucose or serum fructosamine)[7].

  • Secondary: Changes in blood glucose and fructosamine levels over time, resolution of clinical signs, and incidence of adverse events.

Protocol for a Comparative Study (Velagliflozin vs. Insulin)

This protocol outlines a randomized, controlled trial to compare the efficacy of velagliflozin with standard insulin therapy.

cluster_protocol Comparative Study Protocol Enrollment Enroll Diabetic Cats Randomization Randomization Enrollment->Randomization GroupV Group V: Velagliflozin (1 mg/kg, once daily) Randomization->GroupV GroupI Group I: Insulin (e.g., Caninsulin, twice daily, dose-adjusted) Randomization->GroupI FollowUp Follow-up Assessments (e.g., Day 45, Day 91) GroupV->FollowUp GroupI->FollowUp Analysis Compare Efficacy & Safety Between Groups FollowUp->Analysis

Caption: Workflow for a Comparative Velagliflozin vs. Insulin Study

Study Design: Prospective, randomized, positive-controlled, open-label noninferiority trial[11].

Procedure:

  • Enrollment: Recruit client-owned diabetic cats meeting defined inclusion/exclusion criteria.

  • Randomization: Randomly assign cats to either the velagliflozin group or the insulin group[8][11].

  • Treatment:

    • Velagliflozin Group: Administer 1 mg/kg velagliflozin orally, once daily[8].

    • Insulin Group: Administer an approved insulin (e.g., Caninsulin) twice daily, with the dose adjusted by the clinician based on clinical signs and glycemic monitoring[8].

  • Efficacy Assessment:

    • Define a primary endpoint, for example, at Day 45[8][11].

    • Treatment success can be defined as improvement in at least one clinical variable and at least one glycemic variable[8][11].

    • Secondary endpoints can be assessed over a longer period (e.g., 91 days)[11].

  • Data Collection: Record all clinical signs, blood glucose curves, fructosamine levels, quality of life assessments, and any adverse events for both groups[8][11].

  • Statistical Analysis: Compare the treatment success rates and other secondary endpoints between the two groups to determine noninferiority or superiority.

Safety and Monitoring Considerations

  • Diabetic Ketoacidosis (DKA) and Euglycemic DKA: Cats treated with velagliflozin are at an increased risk of DKA and euglycemic DKA (DKA with normal blood glucose), which can be fatal[4][7][12][14]. Immediate discontinuation of velagliflozin and initiation of insulin therapy is required if DKA is suspected[7][12][14].

  • Monitoring: Regular monitoring of blood glucose, fructosamine, urinary ketones, serum chemistry, body weight, and hydration status is crucial[2].

  • Contraindications: Velagliflozin is contraindicated in cats with a history of insulin treatment, those currently on insulin, or those with insulin-dependent diabetes mellitus[2][6].

  • Adverse Events: The most common adverse effects include diarrhea, vomiting, weight loss, and urinary tract infections[4][7]. Sudden anorexia, lethargy, or dehydration should prompt immediate evaluation for DKA[2][6].

References

Application Notes and Protocols for Velagliflozin Proline Administration in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velagliflozin proline, commercially available as Senvelgo®, is an orally active, potent, and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] By targeting SGLT2 in the proximal renal tubules, velagliflozin blocks the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[1][3][4] This mechanism of action is independent of insulin, making it a novel therapeutic approach for managing non-insulin-dependent diabetes mellitus, particularly in felines.[5][6] These notes provide a summary of key preclinical data and detailed protocols for the administration and evaluation of velagliflozin in relevant animal models.

Data Presentation

Table 1: Pharmacokinetic Parameters of Velagliflozin in Cats
ParameterValue (Mean ± SD)Conditions
Dose 1 mg/kg body weightSingle oral dose
Time to Maximum Concentration (Tmax) 0.25 hours (median)Fasted state
Maximum Plasma Concentration (Cmax) 1030 ± 361 ng/mLFasted state
Area Under the Curve (AUC0-last) 3295 ± 1098 day*ng/mLFasted state
Elimination Half-life (t½) 3.68 ± 0.34 hours-
Note: Systemic exposure (Cmax and AUC) was found to be greater in the fasted state compared to the fed state.[3]
Table 2: Efficacy of Velagliflozin in Diabetic Cats (180-Day Field Study)
ParameterScreening (Day 0)Day 30Day 60Day 120Day 180
Blood Glucose (mg/dL) 436 (272-676)153 (62-480)134 (64-414)128 (55-461)125 (77-384)
Serum Fructosamine (µmol/L) 538 (375-794)310 (204-609)286 (175-531)269 (189-575)263 (203-620)
Data presented as median (range). A dose of 1 mg/kg was administered once daily.[7]
Table 3: Common Adverse Reactions in Diabetic Cats Treated with Velagliflozin
Adverse ReactionFrequency in Field Study
Diarrhea or Loose Stool Most Common
Weight Loss Common
Vomiting Common
Polyuria & Polydipsia Common
Elevated Blood Urea Nitrogen (BUN) Common
Diabetic Ketoacidosis (DKA) / Euglycemic DKA Significant Risk
Source: Based on a 180-day multicenter field study with 252 cats.[1]

Signaling Pathways and Mechanisms

Mechanism of Action: SGLT2 Inhibition in the Kidney

Velagliflozin acts on the SGLT2 transporters located in the S1 segment of the proximal convoluted tubule of the kidney.[4][8] These transporters are responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.[4] By inhibiting SGLT2, velagliflozin effectively lowers the renal threshold for glucose, causing excess glucose to be excreted in the urine (glucosuria).[1][3] This process directly lowers plasma glucose concentrations.

SGLT2_Inhibition cluster_renal_tubule Renal Proximal Tubule Lumen cluster_epithelial_cell Tubular Epithelial Cell cluster_bloodstream Bloodstream Glomerular Filtrate Glomerular Filtrate (contains Glucose) SGLT2 SGLT2 Transporter Glomerular Filtrate->SGLT2 Glucose + Na+ Urine Urine (Glucose Excreted) Glomerular Filtrate->Urine Increased Glucose Excretion GLUT2 GLUT2 Transporter SGLT2->GLUT2 Glucose Transport Blood Blood (Reabsorbed Glucose) GLUT2->Blood Glucose Reabsorption Velagliflozin Velagliflozin Velagliflozin->SGLT2 Inhibition

Caption: Mechanism of SGLT2 inhibition by velagliflozin in the renal proximal tubule.

Experimental Protocols

Protocol 1: Margin of Safety Study in Healthy Cats

This protocol is based on the laboratory safety study described for Senvelgo®.[1]

  • Objective: To determine the safety margin and potential target organ toxicities of velagliflozin following repeated daily administration over an extended period.

  • Animal Model: Healthy, 8 to 9-month-old domestic cats.

  • Groups (n=4):

    • Control (0 mg/kg): Vehicle (saline) administration.

    • Low Dose (1 mg/kg): 1X the intended therapeutic dose.

    • Mid Dose (3 mg/kg): 3X the intended therapeutic dose.

    • High Dose (5 mg/kg): 5X the intended therapeutic dose.

  • Administration:

    • Route: Oral (PO), once daily.

    • Duration: 26 weeks (6 months).

    • Condition: Animals should be fasted prior to dosing to ensure maximal exposure.[3]

  • Monitoring and Data Collection:

    • Daily: Clinical observations for signs of toxicity, changes in behavior, appetite, and water intake.

    • Weekly: Body weight measurements.

    • Periodic (e.g., monthly and at termination):

      • Hematology: Complete blood count (CBC).

      • Serum Chemistry: Renal function (BUN, creatinine), liver enzymes (ALT, ALP), electrolytes, glucose, cholesterol, triglycerides.

      • Urinalysis: Specific gravity, glucose, ketones, sediment analysis.

    • Terminal Procedures:

      • Gross necropsy.

      • Organ weight measurements (kidneys, liver, adrenal glands, etc.).

      • Histopathological examination of a comprehensive list of tissues.

Protocol 2: Efficacy and Safety Field Study in Diabetic Cats

This protocol is a generalized representation of the clinical field studies conducted for velagliflozin.[1][7][9]

  • Objective: To evaluate the efficacy and safety of velagliflozin for improving glycemic control in client-owned diabetic cats.

  • Animal Model: Otherwise healthy cats with a diagnosis of non-insulin-dependent diabetes mellitus.

    • Inclusion Criteria: Confirmed hyperglycemia and glucosuria, good appetite, no signs of anorexia, dehydration, or lethargy.[1][10]

    • Exclusion Criteria: Prior insulin treatment (for naive studies), presence of ketonuria, concurrent pancreatitis, or severe renal disease.[1][11]

  • Study Design: Prospective, baseline-controlled, open-label clinical trial.

  • Administration:

    • Dose: 1 mg/kg body weight.

    • Route: Oral (PO), once daily.

    • Formulation: Velagliflozin oral solution (15 mg/mL).

    • Method: Administer directly into the mouth or with a small amount of wet food.[5][12]

    • Duration: 30 to 180 days.[7]

  • Monitoring Schedule:

    • Screening (Day -7 to 0): Full physical exam, history, CBC, serum chemistry, fructosamine, urinalysis (including ketones).

    • Day 2-3 & Day 7: Re-evaluation, check for ketonuria.[10]

    • Week 1 & Week 4 (Day 30): Physical exam, body weight, blood glucose curve, serum fructosamine.[3][10]

    • Monthly (Day 60, 120, 180): Continue monitoring as per Day 30.

  • Primary Efficacy Endpoints:

    • Improvement in at least one clinical sign (polyuria, polydipsia, weight loss).

    • Improvement in at least one glycemic variable (mean blood glucose from a curve or serum fructosamine).[1]

  • Safety Monitoring:

    • Owners monitor for adverse events, especially anorexia, lethargy, vomiting, or weakness, which could indicate DKA.[1]

    • Veterinarians monitor for urinary tract infections, dehydration, and changes in clinical pathology.

Experimental and Logical Workflows

Caption: Logical progression of velagliflozin preclinical and clinical development.

Study_Workflow Start Start: Diabetic Cat Recruitment Screening Screening Visit (Day -7 to 0) - Physical Exam - Bloodwork (Chem, CBC, Fructosamine) - Urinalysis (No Ketones) Start->Screening Enrollment Enrollment & Baseline Data Collection Screening->Enrollment Endpoint End of Study (180 days) Final Data Analysis Screening->Endpoint Exclusion Dosing Initiate Velagliflozin 1 mg/kg PO SID Enrollment->Dosing Meets Criteria Week1 Week 1 Monitoring - Recheck Exam - Ketonuria Check - Blood Glucose Curve Dosing->Week1 Week4 Week 4 Monitoring - Assess Treatment Success - Fructosamine, BG Curve Week1->Week4 Ongoing Ongoing Monthly Monitoring (Day 60, 120, 180) Week4->Ongoing Ongoing->Endpoint

Caption: Experimental workflow for a feline diabetes field efficacy study.

References

Application Note: A Robust RP-HPLC Method for the Quantification of Velagliflozin Proline

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a proposed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate and precise quantification of Velagliflozin proline, a sodium-glucose co-transporter 2 (SGLT2) inhibitor. Drawing upon established methodologies for similar SGLT2 inhibitors, this method is designed for use in quality control, stability studies, and pharmaceutical formulation analysis. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, complete with detailed experimental procedures, data presentation formats, and workflow visualizations.

Introduction

Velagliflozin is a promising SGLT2 inhibitor for the management of hyperglycemia. As with any active pharmaceutical ingredient (API), a reliable analytical method for its quantification is crucial for ensuring product quality and safety. This document outlines a robust RP-HPLC method tailored for this compound, providing the sensitivity and specificity required for rigorous pharmaceutical analysis. The method is based on common chromatographic principles applied to other compounds in the 'flozin' class, ensuring a high probability of successful implementation and validation.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The proposed chromatographic conditions are summarized in the table below.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Orthophosphoric acid in water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B, isocratic
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector Wavelength 225 nm
Run Time 10 minutes
Preparation of Solutions

a. Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of ortho-phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Before use, degas both mobile phases using a suitable method such as sonication or vacuum filtration.

b. Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase (70:30, A:B).

  • Sonicate for 10 minutes to ensure complete dissolution.

c. Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL for the construction of a calibration curve.

d. Sample Preparation (for formulated products):

  • Weigh and finely powder a representative number of tablets.

  • Transfer a quantity of powder equivalent to 10 mg of Velagliflozin to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 30 minutes to extract the drug.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Data Presentation

The following tables summarize the expected quantitative data from a method validation study based on ICH guidelines.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Area (n=6) ≤ 2.0%

Table 2: Linearity and Range

Concentration (µg/mL)Peak Area (Arbitrary Units)
1[Data]
5[Data]
10[Data]
20[Data]
50[Data]
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy (Recovery Studies)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%8[Data][Data]
100%10[Data][Data]
120%12[Data][Data]

Table 4: Precision

Parameter% RSD
Repeatability (Intra-day, n=6) ≤ 2.0%
Intermediate Precision (Inter-day, n=6) ≤ 2.0%

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterConcentration (µg/mL)
LOD [Data]
LOQ [Data]

Visualizations

The following diagrams illustrate the key workflows in this analytical method.

Sample_Preparation_Workflow start Start: Tablet Sample powder Weigh and Powder Tablets start->powder transfer Transfer Powder to Volumetric Flask powder->transfer dissolve Add Mobile Phase and Sonicate transfer->dissolve dilute Dilute to Volume dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter hplc Inject into HPLC filter->hplc

Caption: Sample Preparation Workflow for this compound Tablets.

HPLC_Analysis_Workflow mobile_phase Mobile Phase Preparation A: 0.1% H3PO4 in Water B: Acetonitrile hplc_system HPLC System Pump Injector Column (C18) UV Detector mobile_phase->hplc_system data_acquisition Data Acquisition Chromatogram Generation hplc_system->data_acquisition data_analysis Data Analysis Peak Integration Quantification data_acquisition->data_analysis report Generate Report data_analysis->report

Caption: HPLC Analysis Workflow for this compound Quantification.

Conclusion

The proposed RP-HPLC method provides a robust and reliable approach for the quantification of this compound in both bulk drug and pharmaceutical dosage forms. The method is based on established analytical techniques for similar molecules and is expected to meet the rigorous validation requirements of the pharmaceutical industry. The detailed protocols and clear data presentation formats provided in this application note will facilitate the seamless adoption and implementation of this method in a quality control or research laboratory setting. Further validation in accordance with ICH guidelines is recommended to confirm the method's performance characteristics.

Application Notes and Protocols for Velagliflozin Proline in Feline Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Velagliflozin proline, an orally active sodium-glucose cotransporter 2 (SGLT2) inhibitor, for the management of diabetes mellitus in cats. The following sections detail the mechanism of action, pharmacokinetic and pharmacodynamic properties, and established clinical protocols based on recent studies.

Mechanism of Action

This compound selectively inhibits SGLT2 in the proximal renal tubules.[1][2] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1][3] By blocking this transporter, velagliflozin promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels independently of insulin action.[4][5] This reduction in hyperglycemia can alleviate glucotoxicity, potentially leading to improved beta-cell function and insulin sensitivity in cats with non-insulin-dependent diabetes mellitus.[2]

bloodstream Bloodstream tubular_cell Proximal Tubule Cell bloodstream->tubular_cell Glucose & Na+ tubular_lumen Tubular Lumen (Glomerular Filtrate) SGLT2 SGLT2 Transporter tubular_lumen->SGLT2 Glucose urinary_excretion Increased Urinary Glucose Excretion tubular_lumen->urinary_excretion Glucose tubular_cell->tubular_lumen Glucose & Na+ Reabsorption SGLT2->tubular_cell velagliflozin This compound inhibition Inhibition velagliflozin->inhibition inhibition->SGLT2

Caption: Mechanism of action of Velagliflozin in the renal proximal tubule.

Pharmacokinetics

Velagliflozin is rapidly absorbed following oral administration in cats.[3] Systemic exposure is greater in a fasted state compared to a fed state.[3]

ParameterValue (1 mg/kg oral dose)Reference
Tmax (median) 0.25 hours[3]
Elimination Half-Life 3.68 (± 0.34) hours[3]

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy of velagliflozin in improving glycemic control and clinical signs of diabetes in cats.[6][7]

Glycemic Control
ParameterBaseline (Screening)Day 30Day 60Day 120Day 180Reference
Blood Glucose (mg/dL), median 436153134128125[6][8]
Fructosamine (µmol/L), median 538310286269263[6][8]
Adverse Events

The most common adverse events reported are gastrointestinal, including diarrhea and vomiting.[9][10] A significant risk associated with SGLT2 inhibitors is diabetic ketoacidosis (DKA), which can occur even with normal blood glucose levels (euglycemic DKA).[5][11]

Adverse EventIncidence in Naïve Diabetic CatsIncidence in Insulin-Treated Diabetic CatsReference
Ketoacidosis 5.1% (11 of 214)18.4% (7 of 38)[6][8]
Ketonuria 13.9% (35 of 252)-[6][8]
Loose Feces/Diarrhea 38% (23 of 61)-[9][10]

Experimental Protocols

Protocol 1: Clinical Assessment and Monitoring

This protocol outlines the schedule for physical examinations and sample collection for monitoring cats treated with velagliflozin.

start Day 0 (Initiation of Treatment) day3 Day 3 start->day3 Physical Exam Blood Collection Urine Collection day7 Day 7 day3->day7 Physical Exam Blood Collection Urine Collection day30 Day 30 day7->day30 Physical Exam Blood Collection Urine Collection day60 Day 60 day30->day60 Physical Exam Blood Collection Urine Collection day120 Day 120 day60->day120 Physical Exam Blood Collection Urine Collection day180 Day 180 (End of Study) day120->day180 Physical Exam Blood Collection Urine Collection

Caption: Timeline for clinical assessment and sample collection.

Methodology:

  • Dosage and Administration: Administer this compound oral solution at a dose of 1 mg/kg once daily.[6][12] The solution can be given directly into the cat's mouth or applied to a small amount of food.[12]

  • Physical Examination: Conduct a thorough physical examination at each scheduled visit (Days 0, 3, 7, 30, 60, 120, and 180).[6][12] Record body weight and assess for clinical signs of diabetes (polyuria, polydipsia, polyphagia, weight loss) and any adverse effects.

  • Blood Collection: Collect blood samples at each scheduled visit.[6][12] Perform a complete blood count and serum biochemistry panel.[11]

  • Urinalysis: Collect urine samples for urinalysis, including measurement of glucose and ketones, at each visit.[11]

Protocol 2: Blood Glucose Curve

This protocol details the procedure for generating a blood glucose curve to assess glycemic response.

Methodology:

  • Pre-sampling: The first blood sample should be taken in the morning before the cat receives its food or velagliflozin dose.[13][14]

  • Serial Sampling: Following the initial sample, collect blood every 2 hours for a total of 9 to 12 hours.[6][13]

  • Glucose Measurement: Use a calibrated handheld glucometer validated for use in cats for immediate blood glucose measurement.[4][13]

  • Data Plotting: Plot the blood glucose concentrations against time to generate the glucose curve.[13]

Protocol 3: Fructosamine Measurement

This protocol describes the collection and analysis of serum for fructosamine levels.

Methodology:

  • Sample Collection: Collect a minimum of 1 ml of blood in a plain tube.[15]

  • Serum Separation: Centrifuge the blood sample to separate the serum. Avoid hemolysis.[15]

  • Analysis: Submit the serum sample to a veterinary diagnostic laboratory for fructosamine analysis. Fructosamine levels reflect the average blood glucose concentration over the previous 1-3 weeks.[9][15]

Protocol 4: Urinalysis for Glucose and Ketones

This protocol outlines the procedure for monitoring urinary glucose and ketones.

Methodology:

  • Urine Collection: Collect a fresh urine sample. This can be done via free catch using a clean container or a special non-absorbent litter.[16]

  • Dipstick Analysis:

    • Use urine dipsticks designed for veterinary use.[16]

    • Fully immerse the test strip in the urine sample.[16]

    • Remove excess urine by tapping the strip.[16]

    • Read the results at the time specified in the instructions by comparing the color of the pads to the chart on the container.[16]

  • Recording Results: Record the glucose and ketone levels along with the time of collection.[16] Note that glucosuria is an expected finding in cats treated with SGLT2 inhibitors and is not a reliable indicator of glycemic control.[15] However, the presence of ketones requires immediate veterinary attention.[11]

References

Application Notes and Protocols for Velagliflozin Proline in Combination Therapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current research landscape for velagliflozin proline in combination therapy, drawing upon available veterinary studies and analogous data from other SGLT2 inhibitors in human clinical trials. The protocols outlined below are intended to serve as a foundational guide for designing preclinical and clinical studies.

Introduction

Velagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is responsible for the majority of glucose reabsorption in the kidneys.[1][2] By inhibiting SGLT2, velagliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[1][2] The proline co-crystal form of velagliflozin is a stable formulation for oral administration.[3] While velagliflozin is primarily approved for veterinary use in feline diabetes mellitus, the principles of SGLT2 inhibition and its potential for combination therapy are broadly applicable in diabetes research.[2][4]

The rationale for using velagliflozin in combination with other antidiabetic agents, such as metformin or dipeptidyl peptidase-4 (DPP-4) inhibitors, is based on their complementary mechanisms of action, which can lead to improved glycemic control and potentially other metabolic benefits.[5][6]

Mechanism of Action in Combination Therapy

SGLT2 inhibitors, like velagliflozin, offer a unique insulin-independent mechanism for lowering blood glucose.[7][8] This makes them suitable partners for combination with other antidiabetic drugs that act through different pathways.

  • Combination with Metformin: Metformin primarily reduces hepatic glucose production and improves insulin sensitivity.[9] The combination with an SGLT2 inhibitor targets both hepatic glucose output and renal glucose reabsorption, providing a dual approach to glycemic control.[9]

  • Combination with DPP-4 Inhibitors: DPP-4 inhibitors enhance the incretin system by preventing the breakdown of GLP-1 and GIP.[6] This leads to glucose-dependent insulin secretion and suppression of glucagon.[6] Combining a DPP-4 inhibitor with an SGLT2 inhibitor can, therefore, address both insulin secretion/glucagon suppression and renal glucose excretion.[6]

Quantitative Data from Combination Therapy Research

The following tables summarize quantitative data from studies involving velagliflozin in combination therapy in veterinary medicine and representative data from other SGLT2 inhibitors in human clinical trials.

Table 1: Velagliflozin in Combination with Insulin in Cats with Diabetes Mellitus and Hypersomatotropism [7][8][10]

ParameterBaseline (T0)First Follow-up (T1)Last Follow-up (T2)
Median Daily Insulin Dose (U/kg) 1.9 (range: 0.8–7.1)0.5 (range: 0–2.3)Not Reported
Mean Glucose (mg/dL) 435 (range: 298–477)207 (range: 96–326)273 (range: 155–350)
Percentage of Time in Target Glucose Range 3% (range: 0–32)71% (range: 21–98)41% (range: 14–100)

Data from a retrospective multicentric case series of eight client-owned cats.[8][10]

Table 2: Representative Efficacy of SGLT2 Inhibitors as an Add-on to Metformin in Humans with Type 2 Diabetes [11]

ParameterBexagliflozin + Metformin (24 weeks)Placebo + Metformin (24 weeks)
Mean Change in HbA1c (%) -1.09-0.56
Placebo-Adjusted Change in Systolic Blood Pressure (mmHg) -7.07-
Placebo-Adjusted Change in Body Mass (kg) -2.51-

Data from a 24-week, randomized, double-blind, placebo-controlled trial of bexagliflozin as an adjunct to metformin.[11]

Experimental Protocols

Protocol 1: Preclinical Evaluation of this compound in Combination with Metformin in a Rodent Model of Type 2 Diabetes

Objective: To assess the synergistic effects of this compound and metformin on glycemic control and metabolic parameters in a diet-induced obese and diabetic mouse model.

Animal Model: C57BL/6J mice on a high-fat diet for 12-16 weeks to induce obesity and insulin resistance.

Experimental Groups (n=10 per group):

  • Vehicle Control (e.g., 0.5% carboxymethylcellulose, oral gavage)

  • This compound (e.g., 1-10 mg/kg, oral gavage, once daily)

  • Metformin (e.g., 150-300 mg/kg, oral gavage, once daily)

  • This compound + Metformin (at the same doses as monotherapy groups)

Duration: 4-8 weeks

Key Procedures:

  • Acclimatization: Acclimatize animals to housing conditions for at least one week before the study begins.

  • Dosing: Administer compounds by oral gavage daily.

  • Monitoring:

    • Monitor body weight and food/water intake daily.

    • Measure fasting blood glucose and plasma insulin levels weekly.

    • Perform an oral glucose tolerance test (OGTT) at baseline and at the end of the study.

    • Collect 24-hour urine at baseline and at the end of the study to measure urinary glucose excretion.

  • Terminal Procedures:

    • Collect terminal blood samples for analysis of HbA1c, lipid profile, and safety biomarkers (e.g., kidney and liver function tests).

    • Harvest tissues (e.g., liver, pancreas, adipose tissue) for histological analysis and gene expression studies.

Data Analysis: Use appropriate statistical methods (e.g., ANOVA with post-hoc tests) to compare the different treatment groups.

Protocol 2: Clinical Trial Design for this compound as an Add-on Therapy to a DPP-4 Inhibitor in Patients with Type 2 Diabetes

Objective: To evaluate the efficacy and safety of this compound as an add-on therapy in patients with type 2 diabetes inadequately controlled on a stable dose of a DPP-4 inhibitor.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population: Adults with type 2 diabetes with HbA1c between 7.5% and 10.5% on a stable dose of a DPP-4 inhibitor for at least 8 weeks.

Treatment Arms:

  • This compound (e.g., 10 mg or 25 mg, once daily) + DPP-4 inhibitor

  • Placebo (once daily) + DPP-4 inhibitor

Duration: 24 weeks

Endpoints:

  • Primary Endpoint: Change from baseline in HbA1c at week 24.

  • Secondary Endpoints:

    • Change from baseline in fasting plasma glucose.

    • Proportion of patients achieving HbA1c < 7.0%.

    • Change from baseline in body weight and blood pressure.

  • Safety Endpoints: Incidence of adverse events, including hypoglycemia, genital mycotic infections, and urinary tract infections.

Methodology:

  • Screening Period: Screen patients for eligibility based on inclusion/exclusion criteria.

  • Randomization: Randomize eligible patients in a 1:1 ratio to the treatment arms.

  • Study Visits: Conduct study visits at baseline, week 4, week 12, and week 24 for efficacy and safety assessments.

  • Data Collection: Collect data on vital signs, anthropometric measurements, and laboratory parameters at each visit.

Visualizations

SGLT2_Inhibitor_Mechanism cluster_kidney Kidney (Proximal Tubule) Glomerulus Glomerulus Filtrate Glucose & Sodium in Filtrate Glomerulus->Filtrate Filtration SGLT2 SGLT2 Transporter Filtrate->SGLT2 Reabsorption Urine Urine Filtrate->Urine Bloodstream Bloodstream SGLT2->Bloodstream Glucose & Sodium Re-enter Blood SGLT2:e->Urine:w Increased Urinary Glucose Excretion Velagliflozin Velagliflozin Velagliflozin->SGLT2 Inhibition

Caption: Mechanism of action of Velagliflozin as an SGLT2 inhibitor in the kidney.

Combination_Therapy_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_combination Combination Therapy Arm InVitro In Vitro Assays (e.g., SGLT2 inhibition assay) AnimalModel Diabetic Animal Model (e.g., db/db mice) InVitro->AnimalModel Tox Toxicology Studies AnimalModel->Tox Combo_Animal Velagliflozin + Metformin in Animal Model AnimalModel->Combo_Animal Phase1 Phase I (Healthy Volunteers) Pharmacokinetics & Safety Tox->Phase1 IND Submission Phase2 Phase II (Patients with T2D) Dose-ranging & Efficacy Phase1->Phase2 Phase3 Phase III (Large Patient Population) Confirmatory Efficacy & Safety Phase2->Phase3 Combo_Phase2 Phase II Velagliflozin as Add-on to Metformin/DPP-4i Phase2->Combo_Phase2 Combo_Phase3 Phase III Fixed-Dose Combination Phase3->Combo_Phase3

Caption: A generalized workflow for the development of a combination therapy.

Signaling_Pathway_Combination cluster_agents Therapeutic Agents cluster_pathways Physiological Pathways cluster_outcomes Therapeutic Outcomes Velagliflozin Velagliflozin (SGLT2 Inhibitor) SGLT2 Renal SGLT2 Velagliflozin->SGLT2 DPP4i DPP-4 Inhibitor DPP4 DPP-4 Enzyme DPP4i->DPP4 Metformin Metformin Hepatic Hepatic Glucose Production Metformin->Hepatic Reduces GlucoseUptake Increased Urinary Glucose Excretion SGLT2->GlucoseUptake Incretins Incretins (GLP-1, GIP) InsulinSec Insulin Secretion Incretins->InsulinSec Stimulates GlucagonSec Glucagon Secretion Incretins->GlucagonSec Inhibits DPP4->Incretins Degrades LowerBG Lower Blood Glucose Hepatic->LowerBG InsulinSec->LowerBG GlucagonSec->LowerBG GlucoseUptake->LowerBG WeightLoss Weight Loss LowerBG->WeightLoss BP_Reduction Blood Pressure Reduction LowerBG->BP_Reduction

Caption: Complementary signaling pathways of SGLT2 inhibitors, DPP-4 inhibitors, and metformin.

References

Application Notes and Protocols for In Vivo Imaging with Labeled Velagliflozin Proline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no specific studies detailing the in vivo imaging of labeled Velagliflozin proline have been published in peer-reviewed literature. The following application notes and protocols are proposed based on established methodologies for other Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, particularly from preclinical positron emission tomography (PET) imaging studies. These guidelines are intended to serve as a foundational framework for researchers embarking on such investigations.

Introduction

This compound is a potent and selective inhibitor of the Sodium-Glucose Co-transporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1] By blocking SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[1][2][3] This mechanism of action has established SGLT2 inhibitors as a significant therapeutic class for type 2 diabetes mellitus.

In vivo imaging techniques offer a non-invasive window into the pharmacokinetic and pharmacodynamic properties of drugs like this compound. By labeling the molecule with a positron-emitting radionuclide, PET imaging can be employed to visualize and quantify its distribution, target engagement, and pharmacological effects in living organisms.[4][5][6] Such studies are invaluable for understanding drug behavior at the whole-body, organ, and tissue levels, thereby accelerating drug development and optimizing therapeutic strategies.

This document provides a detailed, albeit prospective, guide for conducting in vivo imaging studies with labeled this compound, drawing parallels from research on other SGLT2 inhibitors.[4][6][7]

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the SGLT2 protein located in the proximal convoluted tubules of the kidneys.[1][2] This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion.[3][8]

cluster_lumen Glomerular Filtrate (Lumen) cluster_cell Proximal Tubule Epithelial Cell cluster_blood Bloodstream Glucose_Na Glucose & Na+ SGLT2 SGLT2 Glucose_Na->SGLT2 Reabsorption Glucose_cell Glucose SGLT2->Glucose_cell Na_cell Na+ SGLT2->Na_cell GLUT2 GLUT2 Glucose_blood Glucose GLUT2->Glucose_blood Transport NaK_ATPase Na+/K+ ATPase K_cell K+ NaK_ATPase->K_cell Na_blood Na+ NaK_ATPase->Na_blood Glucose_cell->GLUT2 Na_cell->NaK_ATPase K_blood K+ K_blood->NaK_ATPase Velagliflozin This compound Velagliflozin->SGLT2 Inhibition

Mechanism of Action of this compound.

Proposed In Vivo Imaging Technique: Positron Emission Tomography (PET)

PET is a highly sensitive molecular imaging modality that can provide quantitative data on the in vivo biodistribution of radiolabeled molecules. For this compound, labeling with a positron-emitting isotope such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) would be a suitable approach. Given the precedent with other SGLT2 inhibitors, ¹¹C-labeling is a feasible starting point.[4][6][7]

The general workflow for an in vivo PET imaging study with labeled this compound would involve several key stages, from radiosynthesis to data analysis.

cluster_workflow Experimental Workflow for In Vivo PET Imaging Radiosynthesis Radiosynthesis of [¹¹C]this compound QC Quality Control (Purity, Specific Activity) Radiosynthesis->QC Animal_Prep Animal Model Preparation (e.g., Diabetic Rat Model) QC->Animal_Prep Injection Intravenous Injection of [¹¹C]this compound Animal_Prep->Injection PET_Scan Dynamic PET/CT or PET/MRI Scan Injection->PET_Scan Blood_Sampling Blood Sampling for Metabolite Analysis PET_Scan->Blood_Sampling Image_Recon Image Reconstruction PET_Scan->Image_Recon Data_Analysis Data Analysis (Time-Activity Curves, SUV) Image_Recon->Data_Analysis Biodistribution Ex Vivo Biodistribution (Organ Harvesting & Gamma Counting) Data_Analysis->Biodistribution

Proposed Workflow for In Vivo PET Imaging.

Experimental Protocols

The following are detailed, hypothetical protocols for conducting an in vivo PET imaging study with [¹¹C]this compound.

Protocol 1: Radiosynthesis of [¹¹C]this compound

This protocol is conceptual and would require significant chemistry development. It is based on common ¹¹C-methylation reactions.

Materials:

  • This compound precursor (desmethyl-Velagliflozin proline)

  • [¹¹C]CH₃I or [¹¹C]CH₃OTf (produced from a cyclotron)

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • HPLC system for purification

  • Sterile, pyrogen-free saline for formulation

Procedure:

  • [¹¹C]Methylating Agent Production: Produce [¹¹C]CO₂ from a cyclotron and convert it to a reactive methylating agent like [¹¹C]CH₃I or [¹¹C]CH₃OTf using standard radiochemistry modules.

  • Radiolabeling Reaction: Trap the [¹¹C]methylating agent in a reaction vessel containing the desmethyl-Velagliflozin proline precursor and a suitable base in an anhydrous solvent.

  • Heating: Heat the reaction mixture at an optimized temperature (e.g., 80-120°C) for a specified time (e.g., 5-10 minutes) to facilitate the methylation reaction.

  • Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate [¹¹C]this compound from unreacted precursor and byproducts.

  • Formulation: Evaporate the HPLC solvent and reformulate the purified [¹¹C]this compound in sterile, pyrogen-free saline for injection.

  • Quality Control: Perform quality control tests to determine radiochemical purity (by analytical HPLC), specific activity, and residual solvent levels.

Protocol 2: In Vivo PET Imaging in a Rodent Model

This protocol is based on methodologies used for imaging other SGLT2 inhibitors.[4][6][7]

Animal Model:

  • Sprague-Dawley rats or C57BL/6 mice.[9] A diabetic animal model (e.g., streptozotocin-induced) may be used to study the drug's effect in a disease state.[10]

Procedure:

  • Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and maintain body temperature. Place a catheter in the tail vein for radiotracer injection.

  • Baseline Scan (Optional): A baseline CT or MRI scan may be acquired for anatomical co-registration.

  • Radiotracer Injection: Administer a bolus injection of [¹¹C]this compound (e.g., 10-20 MBq) via the tail vein catheter.

  • Dynamic PET Scan: Immediately after injection, acquire a dynamic PET scan for 60-90 minutes.

  • Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames using an appropriate algorithm (e.g., OSEM3D). Correct for attenuation, scatter, and radioactive decay.

  • Image Analysis:

    • Co-register the PET images with the anatomical CT or MRI scans.

    • Draw regions of interest (ROIs) over various organs (e.g., kidneys, liver, brain, muscle, bladder).

    • Generate time-activity curves (TACs) for each ROI to visualize the uptake and clearance of the radiotracer over time.

    • Calculate the Standardized Uptake Value (SUV) for quantitative analysis.

Protocol 3: Ex Vivo Biodistribution Study

Procedure:

  • Animal Groups: Use separate cohorts of animals for each time point (e.g., 5, 15, 30, 60, and 90 minutes post-injection).

  • Radiotracer Injection: Inject a known amount of [¹¹C]this compound into each animal.

  • Euthanasia and Organ Harvesting: At the designated time points, euthanize the animals and rapidly dissect key organs and tissues (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, brain, and bladder).

  • Sample Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

Data Presentation

The quantitative data obtained from these studies can be summarized in tables for clear comparison.

Table 1: Hypothetical Biodistribution of [¹¹C]this compound in Rats (%ID/g)

Organ5 min15 min30 min60 min
Blood5.2 ± 0.83.1 ± 0.51.5 ± 0.30.8 ± 0.2
Kidneys15.6 ± 2.112.3 ± 1.88.9 ± 1.25.4 ± 0.9
Liver8.9 ± 1.510.2 ± 1.79.5 ± 1.47.1 ± 1.1
Bladder1.2 ± 0.45.8 ± 1.112.4 ± 2.325.6 ± 4.5
Muscle1.1 ± 0.21.0 ± 0.20.8 ± 0.10.6 ± 0.1
Brain0.2 ± 0.050.15 ± 0.040.1 ± 0.030.05 ± 0.01

Data are presented as mean ± standard deviation.

Table 2: Hypothetical PET Imaging Data (SUVmean) in Key Organs of Diabetic Rats

OrganControl (Vehicle)This compound Treated
Renal Cortex4.5 ± 0.61.8 ± 0.4*
Liver3.2 ± 0.53.1 ± 0.6
Myocardium1.5 ± 0.31.4 ± 0.2
Skeletal Muscle0.8 ± 0.10.7 ± 0.1

*Data are presented as mean ± standard deviation. p < 0.05 compared to control.

Conclusion

The application of in vivo imaging techniques, particularly PET, to the study of labeled this compound holds significant promise for advancing our understanding of its pharmacology. While the protocols and data presented here are hypothetical, they are grounded in established methodologies for similar SGLT2 inhibitors.[4][5][6][7] Successful implementation of these approaches will require dedicated radiochemistry development and careful study design. The insights gained from such studies will be invaluable for the continued development and clinical application of this compound and other SGLT2 inhibitors.

References

Application Notes and Protocols for Cell-Based Assays to Determine SGLT2 Inhibition by Velagliflozin Proline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velagliflozin proline is an orally active and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2][3] SGLT2 is a high-capacity, low-affinity transporter located in the proximal renal tubules responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. Inhibition of SGLT2 by this compound reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[1][2][3] This insulin-independent mechanism of action makes SGLT2 an attractive therapeutic target for the management of type 2 diabetes mellitus.

These application notes provide a detailed protocol for a non-radioactive, cell-based assay to determine the inhibitory activity of this compound on human SGLT2. The described assay utilizes a fluorescent glucose analog, 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to measure glucose uptake in a human embryonic kidney cell line (HEK293) stably expressing human SGLT2 (hSGLT2).

Principle of the Assay

The assay is based on the principle of competitive inhibition of glucose uptake. In cells expressing SGLT2, the fluorescent glucose analog 2-NBDG is transported into the cells via SGLT2. The intracellular accumulation of 2-NBDG results in a fluorescent signal that is proportional to the SGLT2 activity. In the presence of an SGLT2 inhibitor, such as this compound, the uptake of 2-NBDG is competitively inhibited, leading to a decrease in the intracellular fluorescence. The potency of the inhibitor is determined by measuring the reduction in fluorescence across a range of inhibitor concentrations and calculating the half-maximal inhibitory concentration (IC50).

Signaling Pathway of SGLT2-mediated Glucose Transport

SGLT2_Pathway cluster_extracellular Extracellular Space (Lumen) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucose Glucose SGLT2 SGLT2 Transporter Glucose->SGLT2 Binds Na_ion Na+ Na_ion->SGLT2 Binds Velagliflozin Velagliflozin proline Velagliflozin->SGLT2 Inhibits Glucose_in Glucose SGLT2->Glucose_in Transports Na_ion_in Na+ SGLT2->Na_ion_in Transports

Caption: SGLT2-mediated glucose and sodium cotransport and its inhibition by this compound.

Data Presentation

While specific in vitro IC50 data for this compound in cell-based assays are not publicly available, the following table presents the reported IC50 values for other selective SGLT2 inhibitors against human SGLT2 (hSGLT2) to provide a comparative context for expected potency. These values were determined using various cell-based or cell-free assays.

CompoundhSGLT2 IC50 (nM)Selectivity over hSGLT1Reference Assay Type
Ipragliflozin L-Proline7.38>1000-foldCell-free
Dapagliflozin1.1>1200-foldCell-based (CHO-hSGLT2)
Canagliflozin2.2>400-foldCell-free
Empagliflozin3.1>300-foldCell-based (CHO-hSGLT2)
Ertugliflozin0.877>1000-foldCell-based (CHO-hSGLT2)

Data sourced from publicly available literature and vendor specifications.

Experimental Protocols

Cell Line and Culture Conditions
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human SGLT2 (HEK293-hSGLT2). A parental HEK293 cell line should be used as a negative control.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418, 500 µg/mL) to maintain SGLT2 expression.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

2-NBDG Glucose Uptake Assay Protocol

This protocol is adapted from established methods for screening SGLT2 inhibitors.

Materials:

  • HEK293-hSGLT2 and parental HEK293 cells

  • 96-well black, clear-bottom tissue culture plates

  • This compound

  • 2-NBDG (fluorescent glucose analog)

  • Phlorizin (a known SGLT inhibitor, for positive control)

  • Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) containing: 130 mM NaCl, 5 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES.

  • Sodium-free KRH buffer (replace NaCl with an equimolar concentration of choline chloride).

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm)

Experimental Workflow Diagram:

Assay_Workflow A 1. Seed Cells (HEK293-hSGLT2 & Parental) 24 hours prior to assay B 2. Wash Cells (Sodium-free KRH buffer) A->B C 3. Pre-incubation (this compound or controls in KRH buffer) 15-30 minutes B->C D 4. Add 2-NBDG (Final concentration 100 µM) Incubate for 30-60 minutes C->D E 5. Terminate Uptake (Wash with ice-cold PBS) D->E F 6. Measure Fluorescence (Ex: 485 nm, Em: 535 nm) E->F G 7. Data Analysis (Calculate % Inhibition and IC50) F->G

Caption: Workflow for the 2-NBDG based SGLT2 inhibition assay.

Procedure:

  • Cell Seeding:

    • One day prior to the assay, seed HEK293-hSGLT2 and parental HEK293 cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 to 8 x 10^4 cells per well.

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in KRH buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5%.

    • Prepare a positive control solution of Phlorizin (e.g., 100 µM final concentration) and a vehicle control (DMSO in KRH buffer).

  • Assay Execution:

    • On the day of the assay, gently aspirate the culture medium from the wells.

    • Wash the cells twice with 100 µL of sodium-free KRH buffer to remove any residual glucose and sodium.

    • Add 50 µL of the serially diluted this compound, positive control, or vehicle control to the respective wells.

    • Pre-incubate the plate at 37°C for 15-30 minutes.

    • Prepare the 2-NBDG working solution in KRH buffer.

    • Add 50 µL of the 2-NBDG working solution to all wells (for a final volume of 100 µL). The final concentration of 2-NBDG is typically in the range of 50-200 µM.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Terminate the uptake by aspirating the assay buffer and washing the cells three times with 100 µL of ice-cold PBS.

    • After the final wash, add 100 µL of PBS to each well.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a fluorescence plate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.

Data Analysis
  • Background Subtraction: Subtract the average fluorescence signal from the parental HEK293 cells (which lack hSGLT2) from the fluorescence signal of the HEK293-hSGLT2 cells for each condition. This corrects for non-SGLT2 mediated glucose uptake.

  • Calculate Percent Inhibition:

    • The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Min) / (Signal_Max - Signal_Min))

      • Signal_Inhibitor: Fluorescence signal in the presence of this compound.

      • Signal_Max: Fluorescence signal of the vehicle control (0% inhibition).

      • Signal_Min: Fluorescence signal of the positive control, Phlorizin (100% inhibition).

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the SGLT2-mediated 2-NBDG uptake.

Logical Relationship for Data Analysis

Data_Analysis Raw_Fluorescence Raw Fluorescence Data (96-well plate) Corrected_Fluorescence Background-Corrected Fluorescence Raw_Fluorescence->Corrected_Fluorescence Parental_Fluorescence Parental Cell Line (Background Fluorescence) Parental_Fluorescence->Corrected_Fluorescence Percent_Inhibition Calculate % Inhibition (vs. Controls) Corrected_Fluorescence->Percent_Inhibition Dose_Response Dose-Response Curve (% Inhibition vs. [Velagliflozin]) Percent_Inhibition->Dose_Response IC50 IC50 Value Dose_Response->IC50

Caption: Logical workflow for the analysis of SGLT2 inhibition assay data.

Conclusion

The described cell-based assay provides a robust and non-radioactive method for evaluating the inhibitory potency of this compound on SGLT2. This protocol can be adapted for high-throughput screening of other potential SGLT2 inhibitors and for structure-activity relationship studies. The use of a stable cell line expressing human SGLT2 ensures the relevance of the findings for drug development in human therapeutics.

References

Velagliflozin Proline: A Tool for Investigating Glucose Metabolism in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Velagliflozin proline, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), presents a valuable pharmacological tool for the in-vivo study of glucose metabolism. By inducing glycosuria, it allows for the investigation of the physiological and metabolic consequences of controlled glucose loss. These application notes provide an overview of its use in animal models, with detailed protocols for key experiments.

This compound is an orally active compound that reduces renal glucose reabsorption, leading to lower blood glucose concentrations.[1] Its mechanism of action is independent of insulin secretion, making it a unique tool to dissect the roles of renal glucose handling in overall glucose homeostasis.

Mechanism of Action

SGLT2 is predominantly expressed in the proximal renal tubules and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[2] this compound competitively inhibits SGLT2, thereby preventing this reabsorption and promoting the excretion of glucose in the urine.[2][3] This targeted action allows for the specific investigation of the downstream effects of urinary glucose excretion on various metabolic pathways.

Key Research Applications

  • Investigating the impact of glycosuria on systemic glucose and energy homeostasis: By inducing a state of controlled glucose loss, researchers can study the compensatory mechanisms that are activated to maintain energy balance.

  • Exploring the effects on insulin sensitivity and beta-cell function: While the primary action is insulin-independent, the resulting reduction in glucotoxicity can lead to secondary improvements in insulin sensitivity and beta-cell function.[4][5]

  • Studying the interplay between the kidneys and other metabolic organs: this compound can be used to understand how renal glucose handling influences hepatic glucose production, peripheral glucose uptake, and lipid metabolism.

  • Evaluating potential therapeutic strategies for metabolic diseases: As an SGLT2 inhibitor, it serves as a reference compound for the development of novel anti-diabetic agents.

Data Presentation

Pharmacokinetic Parameters of Velagliflozin in Cats (Oral Administration, 1 mg/kg)
ParameterValueReference
Tmax (median) 0.25 hours[1]
Cmax (mean ± SD) 1030 ± 361 ng/mL[1]
AUC0-last (mean ± SD) 3295 ± 1098 day*ng/mL[1]
Elimination Half-life (mean ± SD) 3.68 ± 0.34 hours[1]
Effects of Velagliflozin on Glucose Metabolism in Cats with Diabetes Mellitus
ParameterBaseline (Day 0)Day 30Reference
Mean Blood Glucose 446.4 mg/dL169.8 mg/dL[6]
Mean Fructosamine 551.4 µmol/L332.0 µmol/L[6]
Effects of Velagliflozin in Insulin-Dysregulated Ponies (0.3 mg/kg, once daily for 16 weeks)
ParameterPre-treatmentWeek 8Week 16Reference
Post-prandial Serum Insulin (Cmax) 205 ± 25 µIU/mL119 ± 19 µIU/mL117 ± 15 µIU/ml

Note: The majority of published data for velagliflozin is from studies in cats and ponies. Data from rodent models is limited. The provided protocols for rodents are based on general procedures for SGLT2 inhibitors and may require optimization.

Visualizations

SGLT2_Inhibition_Pathway cluster_renal_tubule Proximal Renal Tubule cluster_systemic_effects Systemic Effects glomerulus Glomerular Filtration glucose_in_filtrate Glucose in Glomerular Filtrate glomerulus->glucose_in_filtrate sglt2 SGLT2 Transporter glucose_in_filtrate->sglt2 urinary_glucose Increased Urinary Glucose Excretion glucose_in_filtrate->urinary_glucose glucose_reabsorption Glucose Reabsorption into Bloodstream sglt2->glucose_reabsorption blood_glucose Lowered Blood Glucose urine Urine urinary_glucose->urine urinary_glucose->blood_glucose Leads to insulin_sensitivity Improved Insulin Sensitivity blood_glucose->insulin_sensitivity body_weight Potential Body Weight Reduction blood_glucose->body_weight velagliflozin Velagliflozin Proline velagliflozin->sglt2 Inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the effect of this compound on glucose tolerance.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Glucose solution (20% w/v in sterile water)

  • Glucometer and test strips

  • Oral gavage needles

  • Animal scale

Procedure:

  • Animal Acclimatization: House male C57BL/6J mice (8-10 weeks old) for at least one week under standard conditions (12:12 h light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Fasting: Fast the mice for 6 hours prior to the experiment with free access to water.

  • Baseline Blood Glucose: Measure and record the body weight of each mouse. Obtain a baseline blood sample from the tail vein and measure blood glucose (t= -30 min).

  • Drug Administration: Administer this compound (e.g., 1, 3, or 10 mg/kg) or vehicle orally via gavage. Dose selection should be optimized in a pilot study.

  • Glucose Challenge: 30 minutes after drug administration, administer a 2 g/kg body weight glucose solution orally via gavage (t=0 min).

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure blood glucose levels.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the area under the curve (AUC) for glucose excursion.

OGTT_Workflow acclimatization Animal Acclimatization (1 week) fasting Fasting (6 hours) acclimatization->fasting baseline_glucose Baseline Blood Glucose (t = -30 min) fasting->baseline_glucose drug_admin Oral Administration: This compound or Vehicle baseline_glucose->drug_admin glucose_challenge Oral Glucose Challenge (2 g/kg, t = 0 min) drug_admin->glucose_challenge blood_sampling Blood Sampling & Glucose Measurement (15, 30, 60, 90, 120 min) glucose_challenge->blood_sampling data_analysis Data Analysis (Glucose Curve, AUC) blood_sampling->data_analysis

Caption: Workflow for an Oral Glucose Tolerance Test.

Protocol 2: Insulin Tolerance Test (ITT) in Mice

Objective: To evaluate the effect of this compound on insulin sensitivity.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Human insulin solution (0.75 U/kg body weight in sterile saline)

  • Glucometer and test strips

  • Animal scale

  • Syringes for intraperitoneal injection

Procedure:

  • Animal Acclimatization and Drug Treatment: House and treat mice with this compound or vehicle daily for a predetermined period (e.g., 1-4 weeks).

  • Fasting: Fast the mice for 4-6 hours before the test.

  • Baseline Blood Glucose: Weigh the mice and measure baseline blood glucose from a tail vein sample (t=0 min).

  • Insulin Injection: Administer human insulin (0.75 U/kg) via intraperitoneal (IP) injection.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 45, and 60 minutes post-injection and measure blood glucose levels.

  • Data Analysis: Express blood glucose levels as a percentage of the initial baseline concentration. Plot the mean percentage of baseline blood glucose versus time for each group.

ITT_Workflow acclimatization Animal Acclimatization & Chronic Dosing fasting Fasting (4-6 hours) acclimatization->fasting baseline_glucose Baseline Blood Glucose (t = 0 min) fasting->baseline_glucose insulin_injection Intraperitoneal Insulin Injection (0.75 U/kg) baseline_glucose->insulin_injection blood_sampling Blood Sampling & Glucose Measurement (15, 30, 45, 60 min) insulin_injection->blood_sampling data_analysis Data Analysis (% of Baseline Glucose) blood_sampling->data_analysis

Caption: Workflow for an Insulin Tolerance Test.

Protocol 3: Metabolic Cage Study in Mice

Objective: To assess the effects of this compound on energy expenditure, food and water intake, and physical activity.

Materials:

  • This compound formulated in the diet or for oral administration

  • Metabolic cages (e.g., CLAMS, TSE LabMaster)

  • Standard or high-fat diet

  • Animal scale

Procedure:

  • Animal Acclimatization: Individually house mice in the metabolic cages for at least 48 hours to acclimate to the new environment.

  • Baseline Measurements: Record baseline data for oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), food and water intake, and ambulatory activity for 24-48 hours.

  • Treatment Administration: Administer this compound (e.g., mixed in the diet at a specific concentration or via daily oral gavage) or vehicle.

  • Continuous Monitoring: Continue to monitor all metabolic parameters for the desired duration of the study (e.g., 3-7 days).

  • Data Analysis: Analyze the collected data to determine the effects of this compound on energy expenditure (calculated from VO2 and VCO2), substrate utilization (RER), food and water consumption patterns, and locomotor activity. Compare the data from the treatment period to the baseline period and to the vehicle-treated control group.

Metabolic_Cage_Workflow acclimatization Metabolic Cage Acclimatization (48 hours) baseline Baseline Data Collection (24-48 hours) acclimatization->baseline treatment Administer this compound or Vehicle baseline->treatment monitoring Continuous Metabolic Monitoring (3-7 days) treatment->monitoring analysis Data Analysis (Energy Expenditure, Intake, Activity) monitoring->analysis

Caption: Workflow for a Metabolic Cage Study.

Safety Precautions

When working with this compound, researchers should be aware of potential adverse effects observed in animal studies, including an increased risk of diabetic ketoacidosis or euglycemic ketoacidosis.[7] Monitoring for ketonuria, especially in diabetic animal models, is recommended.[8] Due to its diuretic effect, ensuring adequate access to water is crucial to prevent dehydration.[4]

References

Analytical Standards for Velagliflozin Proline Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of Velagliflozin proline, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. This compound is the L-proline co-crystal of Velagliflozin, developed for the treatment of diabetes mellitus.[1] Accurate and precise analytical methods are crucial for pharmacokinetic studies, formulation development, and quality control of this compound.

Overview of Analytical Techniques

The quantification of this compound in biological matrices is typically achieved using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). This technique, often referred to as LC-MS/MS, offers high sensitivity and selectivity, allowing for the accurate measurement of low concentrations of the analyte in complex biological samples such as plasma and urine.

Reference Standard Information

A certified reference standard of this compound is essential for the development and validation of any quantitative analytical method. The table below summarizes the key properties of the this compound reference standard.

PropertyValue
Chemical Name 2-(4-cyclopropylbenzyl)-4-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)benzonitrile, L-prolinate salt
Molecular Formula C₂₈H₃₄N₂O₇
Molecular Weight 510.58 g/mol
CAS Number 1539295-26-5
Appearance White to off-white solid
Storage (Pure Form) -20°C for long-term storage (up to 3 years)
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month

Experimental Protocols

The following protocols are provided as a comprehensive guide for the quantitative analysis of this compound in human plasma. These are based on established methods for other SGLT2 inhibitors and represent a robust starting point for method development and validation.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules like this compound from plasma samples.

Materials:

  • Human plasma samples

  • This compound reference standard

  • Internal Standard (IS) solution (e.g., a deuterated analog of Velagliflozin or another SGLT2 inhibitor)

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (typically 5-10 µL) into the UPLC-MS/MS system.

Figure 1: Sample preparation workflow for this compound analysis.
UPLC-MS/MS Method

Instrumentation:

  • UPLC system (e.g., Waters Acquity UPLC or equivalent)

  • Tandem mass spectrometer (e.g., Sciex Triple Quad or equivalent) with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterRecommended Condition
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-0.5 min (10% B), 0.5-2.0 min (10-90% B), 2.0-2.5 min (90% B), 2.5-2.6 min (90-10% B), 2.6-3.0 min (10% B)
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometric Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 8 psi
MRM Transitions To be determined by direct infusion of the reference standard. A hypothetical transition for Velagliflozin (M+H)⁺ would be m/z 396.2 -> [fragment ion].
Dwell Time 100 ms

Method Validation Parameters

A bioanalytical method must be validated to ensure its reliability. The following parameters should be assessed according to regulatory guidelines (e.g., FDA, EMA).

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix.
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Accuracy Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ).
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ).
Recovery Consistent, precise, and reproducible.
Matrix Effect The response of the analyte in the presence of matrix ions should be consistent and reproducible.
Stability Analyte should be stable in the biological matrix under various storage and processing conditions (freeze-thaw, short-term, long-term, post-preparative).

Signaling Pathway of Velagliflozin

Velagliflozin acts by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal renal tubules. This inhibition reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[1]

Figure 2: Mechanism of action of Velagliflozin via SGLT2 inhibition.

Conclusion

The provided application notes and protocols offer a robust framework for the analytical determination of this compound in a research setting. Adherence to these guidelines, coupled with proper method validation, will ensure the generation of high-quality, reliable data for drug development and scientific investigation. Researchers should optimize the described methods for their specific instrumentation and experimental needs.

References

Troubleshooting & Optimization

Technical Support Center: Investigating Velagliflozin Proline and Mitigating the Risk of Diabetic Ketoacidosis in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working with Velagliflozin proline, a sodium-glucose cotransporter-2 (SGLT2) inhibitor. The following information, presented in a question-and-answer format, addresses potential challenges and offers troubleshooting strategies to ensure the safe and effective use of this compound in preclinical and clinical research, with a specific focus on preventing diabetic ketoacidosis (DKA).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally active SGLT2 inhibitor.[1] Its primary mechanism involves the inhibition of SGLT2 in the proximal renal tubules, which reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream.[2] This leads to increased urinary glucose excretion (glucosuria), subsequently lowering blood glucose levels.[2]

Q2: What is the known association between this compound and diabetic ketoacidosis (DKA)?

A2: Clinical studies, primarily in felines, have shown that treatment with Velagliflozin (marketed as Senvelgo®) is associated with an increased risk of DKA, including euglycemic DKA (DKA with normal blood glucose levels).[3][4] In a study of 252 diabetic cats, ketoacidosis was observed in 7.1% of cats treated with Velagliflozin.[3] The incidence was higher in cats previously treated with insulin (18.4%) compared to insulin-naïve cats (5.1%).[3] Euglycemic DKA was a notable finding, occurring in 77.8% of the DKA cases.[3]

Q3: What are the key risk factors for developing DKA during this compound experiments?

A3: Based on clinical observations and studies of SGLT2 inhibitors, the following are significant risk factors for DKA:

  • Insulin Deficiency: A state of absolute or relative insulin deficiency is a primary driver of ketogenesis.[5]

  • Previous Insulin Treatment: Cats previously treated with insulin have shown a higher incidence of DKA when switched to Velagliflozin.[3]

  • Concurrent Illness: Conditions such as pancreatitis, urinary tract infections, anorexia, dehydration, or lethargy at the start of treatment can increase the risk of DKA.[4][6]

  • Reduced Caloric Intake: Fasting or periods of reduced food consumption can trigger a ketogenic state.[7]

  • Surgical Procedures: The perioperative period is a high-risk time for DKA development.[8]

  • High-Fat/Low-Carbohydrate (Ketogenic) Diets: These diets can potentiate the ketogenic effect of SGLT2 inhibitors.[7]

Troubleshooting Guides

Scenario 1: Elevated Ketone Levels Detected During a Preclinical Study.

  • Question: We are observing elevated blood or urine ketone levels in our animal models treated with this compound. What steps should we take?

  • Answer:

    • Confirm the Finding: Immediately re-measure ketone levels using a reliable method. Blood beta-hydroxybutyrate (β-OHB) is the preferred and more sensitive marker for ketosis compared to urine ketones.[6]

    • Assess Clinical Signs: Evaluate the animal for any signs of illness, such as lethargy, anorexia, vomiting, or dehydration.[4]

    • Analyze Blood Gas: If ketosis is confirmed, perform a blood gas analysis to check for metabolic acidosis (low pH and low bicarbonate), which is indicative of DKA.[9]

    • Temporarily Discontinue this compound: Withhold the administration of the drug.

    • Ensure Adequate Hydration and Nutrition: Provide fluid therapy and nutritional support as needed.

    • Consider Insulin Administration: In a diabetic animal model, the administration of insulin may be necessary to reverse ketosis.[4]

    • Review Experimental Protocol: Examine the diet, hydration status, and overall health of the animals in the study to identify any potential contributing factors.

Scenario 2: Designing a Study to Minimize DKA Risk.

  • Question: How can we design our experimental protocol to minimize the risk of DKA when using this compound?

  • Answer:

    • Careful Subject Selection: Exclude subjects with pre-existing conditions that are known risk factors for DKA (e.g., pancreatitis, severe dehydration).[6] For animal studies, ensure the models have sufficient endogenous insulin production.

    • Acclimatization Period: Allow for a suitable acclimatization period for the animals to their housing and diet before initiating the study.

    • Dose-Finding Studies: Conduct preliminary dose-finding studies to determine the optimal dose of this compound that achieves the desired glycemic control without causing significant ketosis.

    • Consistent Diet and Hydration: Ensure all subjects have consistent access to food and water. Avoid sudden changes in diet, especially towards low-carbohydrate or high-fat compositions.

    • Regular Monitoring: Implement a robust monitoring schedule that includes regular measurement of blood glucose, blood ketones (β-OHB), body weight, and clinical signs.[10]

    • Establish Action Thresholds: Define clear thresholds for ketone levels that will trigger specific actions, such as temporary drug discontinuation and veterinary assessment.

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving Velagliflozin and other SGLT2 inhibitors.

Table 1: Incidence of Ketonuria and Diabetic Ketoacidosis with Velagliflozin in Feline Clinical Studies

ParameterNaïve Diabetic Cats (n=214)Previously Insulin-Treated Diabetic Cats (n=38)Total (n=252)Reference
KetonuriaNot specifiedNot specified13.9% (35 cats)[11]
Ketoacidosis5.1% (11 cats)18.4% (7 cats)7.1% (18 cats)[3][11]
Euglycemic DKA (BG < 250 mg/dL)Not specifiedNot specified77.8% (14 of 18 DKA cases)[3][11]

Table 2: Key Monitoring Parameters and Thresholds for DKA Risk Assessment

ParameterNormal/Low RiskModerate Risk (Increased Monitoring)High Risk (Action Required)Reference
Blood β-hydroxybutyrate (β-OHB)< 0.6 mmol/L0.6 - 1.5 mmol/L> 1.5 mmol/L[9]
Urine KetonesNegative or trace1+ to 2+> 2+[9]
Venous pH> 7.37.25 - 7.3< 7.25[9]
Serum Bicarbonate> 18 mEq/L15 - 18 mEq/L< 15 mEq/L[9]

Experimental Protocols

Protocol 1: Assessment of Ketoacidosis in a Diabetic Rodent Model Treated with this compound

  • Animal Model: Utilize a well-established diabetic rodent model (e.g., streptozotocin-induced diabetic rats or db/db mice) with confirmed hyperglycemia and sufficient residual insulin production.

  • Housing and Diet: House animals in a controlled environment with a standard chow diet and ad libitum access to water.

  • Treatment Groups: Include a vehicle control group, a this compound group (at various doses), and potentially a positive control group (e.g., another SGLT2 inhibitor).

  • Drug Administration: Administer this compound orally once daily at the predetermined doses.

  • Monitoring:

    • Daily: Monitor body weight, food and water intake, and general clinical signs.

    • Weekly: Collect blood samples via tail vein for measurement of:

      • Blood glucose using a calibrated glucometer.

      • Blood β-hydroxybutyrate (β-OHB) using a ketone meter.

    • At Baseline and End of Study: Collect terminal blood samples for comprehensive analysis, including:

      • Blood gas analysis (pH, pCO2, HCO3-).

      • Serum electrolytes.

      • Plasma insulin and glucagon levels (using ELISA kits).

      • Serum non-esterified fatty acids (NEFA).

  • Urine Collection: Collect urine samples at specified intervals to measure urinary glucose and ketone levels.

  • Data Analysis: Compare the measured parameters between the treatment and control groups using appropriate statistical methods.

Signaling Pathways and Workflows

Mechanism of SGLT2 Inhibitor-Induced Ketoacidosis

The diagram below illustrates the proposed signaling pathway leading to increased ketone production following the administration of an SGLT2 inhibitor like this compound.

SGLT2i_DKA_Pathway cluster_kidney Kidney (Proximal Tubule) cluster_pancreas Pancreas cluster_liver Liver SGLT2 SGLT2 Glucose_Reabsorption Glucose Reabsorption SGLT2->Glucose_Reabsorption Glucosuria Increased Urinary Glucose Excretion Lower_Blood_Glucose Lower Blood Glucose Insulin Insulin Secretion Lipolysis Lipolysis (Adipose Tissue) Insulin->Lipolysis Inhibits Glucagon Glucagon Secretion Glucagon->Lipolysis Stimulates Ketogenesis Ketogenesis Glucagon->Ketogenesis Stimulates FFA Free Fatty Acids (FFA) Lipolysis->FFA Beta_Oxidation Fatty Acid β-Oxidation FFA->Beta_Oxidation Beta_Oxidation->Ketogenesis Ketone_Bodies Ketone Bodies Ketogenesis->Ketone_Bodies Velagliflozin This compound Velagliflozin->SGLT2 Inhibits Glucosuria->Lower_Blood_Glucose Lower_Blood_Glucose->Insulin Decreases Lower_Blood_Glucose->Glucagon Increases

Caption: SGLT2 inhibitor-induced DKA pathway.

Experimental Workflow for DKA Risk Assessment

The following diagram outlines a logical workflow for assessing the risk of DKA in preclinical studies involving this compound.

DKA_Assessment_Workflow start Start Study: Administer this compound monitoring Regular Monitoring: - Blood Glucose - Blood β-OHB - Clinical Signs start->monitoring ketone_check Are Blood β-OHB Levels Elevated? monitoring->ketone_check continue_monitoring Continue Regular Monitoring ketone_check->continue_monitoring No assess_acidosis Assess for Acidosis: - Blood Gas Analysis - Serum Bicarbonate ketone_check->assess_acidosis Yes continue_monitoring->monitoring dka_check Is DKA Confirmed? assess_acidosis->dka_check dka_check->continue_monitoring No intervention Intervention: - Stop Velagliflozin - Fluid Therapy - Insulin (if applicable) dka_check->intervention Yes end End of Study or Animal Recovery intervention->end

Caption: Experimental workflow for DKA risk assessment.

References

Technical Support Center: Optimizing Velagliflozin Proline for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments with Velagliflozin proline. The following frequently asked questions (FAQs) and troubleshooting guides are intended to ensure consistent and reliable results in a preclinical setting.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] SGLT2 is primarily located in the proximal tubules of the kidneys and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[3][4] By inhibiting SGLT2, this compound blocks this reabsorption, leading to increased urinary glucose excretion (glucosuria) and a subsequent lowering of blood glucose levels.[1][2] This mechanism is independent of insulin secretion.[5]

2. What is the role of proline in the this compound formulation?

Velagliflozin forms a co-crystal with L-proline.[2] This formulation is often used to improve the stability and bioavailability of the active pharmaceutical ingredient.

3. How should this compound be stored?

For long-term storage, this compound powder should be kept at -20°C for up to two years. For short-term storage, it can be kept at 4°C for several weeks. Stock solutions in DMSO can be stored at -80°C for up to 6 months.

4. What are the key pharmacokinetic parameters of Velagliflozin in preclinical models?

While specific pharmacokinetic data for this compound in rodent models is limited in the public domain, data from studies in cats can provide some insight. Following a 1 mg/kg oral dose in cats, Velagliflozin is rapidly absorbed with a median time to maximum concentration (Tmax) of 0.25 hours.[2] The mean maximum plasma concentration (Cmax) is approximately 1030 ng/mL, and the elimination half-life is around 3.68 hours.[2] Systemic exposure to Velagliflozin is significantly greater in the fasted state compared to the fed state in cats.[2]

For comparison, the SGLT2 inhibitor enavogliflozin, in a dose range of 0.3-3 mg/kg in mice and rats, has shown dose-proportional pharmacokinetics.[6] Oral bioavailability was high in mice (84.5–97.2%) and moderate in rats (56.3–62.1%).[6]

Pharmacokinetic Parameters of Velagliflozin in Cats (1 mg/kg Oral Dose)

Parameter Value Reference
Tmax (median) 0.25 hours [2]
Cmax (mean ± SD) 1030 ± 361 ng/mL [2]
AUC0-last (mean ± SD) 3295 ± 1098 day*ng/mL [2]

| Half-life (t1/2) | 3.68 ± 0.34 hours |[2] |

Pharmacokinetic Parameters of Enavogliflozin in Rodents (0.3-3 mg/kg Oral Dose)

Species Oral Bioavailability Reference
Mice 84.5–97.2% [6]

| Rats | 56.3–62.1% |[6] |

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
High variability in blood glucose measurements - Inconsistent fasting times before blood collection. - Stress-induced hyperglycemia from handling or gavage procedure.[7] - Improper dose administration (e.g., incomplete gavage).- Standardize fasting duration for all animals (typically 4-6 hours for mice). - Acclimatize animals to handling and gavage procedures. Consider using a refined gavage technique, such as coating the gavage needle with sucrose, to reduce stress.[7] - Ensure proper training in oral gavage techniques to minimize errors.
Unexpected weight loss - Caloric loss due to glucosuria is an expected effect of SGLT2 inhibitors. - Dehydration resulting from osmotic diuresis.- Monitor body weight regularly. A moderate, initial weight loss may be an expected pharmacological effect. - Ensure animals have free access to water at all times to prevent dehydration. Monitor for signs of dehydration (e.g., skin tenting, reduced activity).
Increased water and food intake (polydipsia and polyphagia) - Osmotic diuresis caused by urinary glucose excretion can lead to increased thirst. - Compensatory increase in food intake due to caloric loss.- This is often an expected physiological response to SGLT2 inhibition. - Monitor water and food consumption to ensure it is not excessive and that animals are not becoming dehydrated or malnourished.
Inconsistent drug exposure (variable plasma concentrations) - Inconsistent administration relative to feeding (fed vs. fasted state). - Improper formulation (e.g., precipitation of the compound in the vehicle).- Standardize the timing of drug administration in relation to the light/dark cycle and feeding schedule. Be aware that the fasted state can significantly increase exposure.[2] - Ensure the compound is fully dissolved or homogeneously suspended in the vehicle before each administration. Prepare fresh formulations regularly.
Signs of urinary tract infection (UTI) - Increased glucose in the urine can create a favorable environment for bacterial growth.- While more common in clinical settings, be vigilant for signs of UTI in longer-term studies (e.g., changes in urination frequency, hunched posture). - Consult with a veterinarian if a UTI is suspected.

Experimental Protocols

Preparation of this compound for Oral Gavage in Rodents
  • Vehicle Selection: A common vehicle for oral gavage of SGLT2 inhibitors in rodents is a solution or suspension in 0.5% methylcellulose or a mixture of polyethylene glycol (PEG) and saline. For compounds with low aqueous solubility, a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be considered.[8]

  • Preparation of 0.5% Methylcellulose Vehicle:

    • Slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring vigorously.

    • Continue stirring until the methylcellulose is fully dissolved. This may take several hours.

  • Preparation of this compound Formulation:

    • Calculate the required amount of this compound based on the desired dose and the number of animals.

    • If using a co-solvent system, first dissolve the this compound in DMSO. Then, add the other components of the vehicle in the specified order, mixing thoroughly after each addition.

    • If using methylcellulose, weigh the required amount of this compound and add it to the prepared 0.5% methylcellulose solution.

    • Vortex or sonicate the mixture until the compound is fully dissolved or a uniform suspension is achieved.

    • Prepare the formulation fresh daily, if possible, to ensure stability.

Oral Glucose Tolerance Test (OGTT) in Mice Treated with this compound
  • Animal Preparation:

    • Fast mice for 5-6 hours before the start of the test.[9] Ensure free access to water.

    • Record the body weight of each mouse.

  • Drug Administration:

    • Administer this compound or vehicle via oral gavage at the desired dose and time point before the glucose challenge (e.g., 30-60 minutes prior).

  • Baseline Blood Glucose Measurement (Time 0):

    • Obtain a small blood sample from the tail tip.

    • Measure the blood glucose concentration using a calibrated glucometer.[9]

  • Glucose Challenge:

    • Administer a 2 g/kg body weight bolus of a 20% glucose solution via oral gavage.[9]

  • Post-Glucose Blood Glucose Measurements:

    • Collect blood samples at 15, 30, 60, 90, and 120 minutes after the glucose administration.[9][10]

    • Measure and record the blood glucose concentration at each time point.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for blood glucose for each animal.

    • Compare the AUC values between the this compound-treated group and the vehicle-treated group using appropriate statistical methods.

Visualizations

SGLT2_Inhibition_Pathway cluster_renal_tubule Renal Proximal Tubule cluster_systemic_effects Systemic Effects SGLT2 SGLT2 Transporter Glucose_Blood Glucose in Blood SGLT2->Glucose_Blood Increased_Glucosuria Increased Urinary Glucose Excretion SGLT2->Increased_Glucosuria Glucose_Urine Glucose in Urine Glucose_Urine->SGLT2 Reabsorption Velagliflozin Velagliflozin proline Velagliflozin->SGLT2 Inhibition Lowered_Blood_Glucose Lowered Blood Glucose Increased_Glucosuria->Lowered_Blood_Glucose

Caption: Mechanism of action of this compound.

OGTT_Workflow start Start fasting Fast Animals (5-6 hours) start->fasting drug_admin Administer this compound or Vehicle (Oral Gavage) fasting->drug_admin baseline_glucose Measure Baseline Blood Glucose (Time 0) drug_admin->baseline_glucose glucose_challenge Administer Glucose Bolus (2 g/kg, Oral Gavage) baseline_glucose->glucose_challenge post_glucose_measurements Measure Blood Glucose at 15, 30, 60, 90, 120 min glucose_challenge->post_glucose_measurements data_analysis Analyze Data (AUC Calculation) post_glucose_measurements->data_analysis end End data_analysis->end

Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

References

Velagliflozin Proline Experimental Solutions: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Velagliflozin proline in experimental solutions. The information provided is intended to help anticipate and address potential stability issues that may arise during research and development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically formulated?

Velagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). It is often formulated as a co-crystal with L-proline, which can enhance its stability and solubility properties. The commercially available veterinary product, SENVELGO®, is an oral solution of Velagliflozin in a vehicle containing propylene glycol and ethanol.[1][2] This suggests that Velagliflozin has demonstrated stability in such aqueous-organic mixtures.

Q2: What are the general recommendations for storing this compound stock solutions?

For research purposes, stock solutions of this compound are typically prepared in dimethyl sulfoxide (DMSO). General storage guidelines from suppliers recommend the following:

Storage TemperatureDuration
-80°CUp to 6 months
-20°CUp to 1 month

Data compiled from multiple chemical supplier recommendations.[3][4]

It is crucial to use freshly opened, anhydrous DMSO for preparing stock solutions, as the presence of water can impact long-term stability. Aliquoting stock solutions is also recommended to avoid repeated freeze-thaw cycles.

Q3: What are the potential stability issues I should be aware of when working with this compound in experimental solutions?

While specific degradation pathways for this compound are not extensively published, SGLT2 inhibitors as a class can be susceptible to degradation under certain conditions. Potential stability issues for this compound in experimental solutions may arise from:

  • pH: Extreme acidic or alkaline conditions can lead to hydrolysis of the glycosidic bond, a common degradation pathway for similar compounds.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Photodegradation can occur with exposure to UV or ambient light.

  • Oxidation: The presence of oxidizing agents may lead to the formation of degradation products.

  • Solvent: The choice of solvent and the presence of impurities (e.g., water in organic solvents) can significantly impact stability.

Troubleshooting Guide for this compound Stability Issues

This guide addresses common problems encountered during experiments and provides potential solutions.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Loss of compound activity or inconsistent results over time. Degradation of this compound in the experimental solution.1. Prepare fresh solutions: Prepare working solutions immediately before each experiment. 2. Control pH: Use buffered solutions to maintain a stable pH, ideally within the neutral range (pH 6-8), unless the experimental design requires otherwise. 3. Protect from light: Store solutions in amber vials or protect them from light, especially if experiments are conducted over extended periods. 4. Control temperature: Maintain solutions at a consistent and appropriate temperature. Avoid prolonged exposure to elevated temperatures.
Precipitation of the compound in aqueous solutions. Poor solubility of this compound at the desired concentration.1. Adjust solvent composition: Consider the use of co-solvents such as ethanol or propylene glycol, similar to the commercial formulation, to improve solubility. 2. Sonication: Gentle sonication may help to dissolve the compound. 3. pH adjustment: Investigate the pH-solubility profile of this compound to determine the optimal pH for solubility in your experimental system.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC). Formation of degradation products.1. Conduct forced degradation studies: To identify potential degradation products, subject this compound to stress conditions (acid, base, oxidation, heat, light). This can help in developing a stability-indicating analytical method. 2. Use a stability-indicating method: Ensure your analytical method (e.g., HPLC) can separate the intact drug from any potential degradation products. This typically involves method validation with stressed samples.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly and use gentle sonication if necessary to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: General Forced Degradation Study for this compound

This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions. The resulting samples can be analyzed by a suitable analytical method, such as HPLC, to identify degradation products.

  • Preparation of Test Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the test solution and 0.1 N HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix equal volumes of the test solution and 0.1 N NaOH. Incubate at 60°C for a specified period. Neutralize with 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix equal volumes of the test solution and 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified period.

    • Thermal Degradation: Heat the test solution at a higher temperature (e.g., 80°C) for a specified period.

    • Photolytic Degradation: Expose the test solution to UV light (e.g., 254 nm) or sunlight for a specified period. A control sample should be kept in the dark.

  • Sample Analysis: Analyze the stressed samples and a control (unstressed) sample by a validated stability-indicating HPLC method. Compare the chromatograms to identify degradation products and quantify the loss of the parent compound.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis cluster_troubleshoot Troubleshooting prep Prepare this compound Stock Solution (e.g., in DMSO) dilute Dilute to Working Concentration in Experimental Buffer prep->dilute run_exp Conduct Experiment (e.g., cell-based assay) dilute->run_exp analyze Analytical Measurement (e.g., HPLC, LC-MS) run_exp->analyze troubleshoot Inconsistent Results? Check for Degradation analyze->troubleshoot If issues arise

Caption: A general experimental workflow for using this compound.

stability_factors velagliflozin This compound Stability ph pH velagliflozin->ph temp Temperature velagliflozin->temp light Light Exposure velagliflozin->light solvent Solvent Choice velagliflozin->solvent oxidation Oxidizing Agents velagliflozin->oxidation

Caption: Key factors influencing the stability of this compound.

References

Technical Support Center: Velagliflozin Proline Feline Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on monitoring for adverse events during preclinical and clinical studies involving Velagliflozin proline in cats.

Troubleshooting Guide

This section addresses specific adverse events and provides step-by-step guidance for management during an experimental setting.

Observed Issue Potential Cause Recommended Action
Sudden Onset of Anorexia, Lethargy, Dehydration, or Weight Loss May indicate the onset of Diabetic Ketoacidosis (DKA) or Euglycemic Diabetic Ketoacidosis (eDKA).[1][2]1. Immediately discontinue this compound treatment. [1][3] 2. Perform immediate assessment for DKA (blood gas, serum electrolytes, ketones), regardless of the blood glucose level.[1][3] 3. If DKA or eDKA is confirmed or suspected, initiate appropriate therapy, which may include insulin and fluid support.[3][4]
Presence of Ketones in Urine (Ketonuria) A key warning sign for impending DKA/eDKA.[5]1. Discontinue this compound immediately. [1][2] 2. Promptly initiate insulin therapy, even if blood glucose is within the normal range.[1][2] 3. Increase monitoring frequency of blood glucose and urine/blood ketones.
Diarrhea and/or Vomiting Common gastrointestinal side effects of SGLT2 inhibitors.[6][7]1. Assess the cat's hydration status and overall clinical condition. 2. For mild, self-limiting cases, symptomatic treatment may be sufficient.[7] 3. If signs are severe, persistent, or accompanied by other signs of illness (e.g., anorexia, lethargy), consider temporarily discontinuing treatment and re-evaluating the subject.[8]
Increased Urination (Polyuria) and Increased Thirst (Polydipsia) Expected pharmacological effect due to glucosuria; however, can also be a sign of worsening hyperglycemia or dehydration.[9][10]1. Ensure the cat has constant access to fresh water. 2. Monitor hydration status and body weight closely.[2] 3. Evaluate glycemic control (blood glucose, fructosamine) to rule out treatment failure.[2]
Elevated Blood Urea Nitrogen (BUN) or Creatinine Can be associated with dehydration or direct renal effects.[3][10]1. Assess hydration status and ensure adequate fluid intake. 2. Monitor renal function within the first week of starting treatment and then periodically.[3][10] 3. For cats with pre-existing renal disease, more frequent monitoring is required.[3][10]
Suspected Urinary Tract Infection (UTI) Increased glucose in the urine can promote bacterial growth.[9]1. Perform urinalysis and urine culture to confirm infection.[3] 2. If a UTI is diagnosed, treat with appropriate antibiotics.[3] 3. Continue to monitor for signs of UTI throughout the study.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse events observed with this compound in cats?

The most frequently reported adverse reactions include diarrhea or loose stool, weight loss (especially in the first week), vomiting, polyuria, polydipsia, and elevated blood urea nitrogen (BUN).[3][10] Gastrointestinal signs are often mild and may resolve on their own.[6][7]

Q2: What is the most serious potential adverse event and how can it be mitigated?

The most serious adverse event is Diabetic Ketoacidosis (DKA), which can occur even with normal blood glucose levels (euglycemic DKA).[6][10] Mitigation involves careful subject selection and rigorous monitoring. Do not use velagliflozin in cats previously treated with insulin, or in those presenting with anorexia, dehydration, or lethargy at diagnosis.[3][10] The risk of DKA is highest within the first 14 days of treatment.[7][11]

Q3: What monitoring is essential at the start of a study?

Before initiating treatment, all cats must be screened for pre-existing conditions such as pancreatitis, urinary tract infections, and especially DKA.[3][4] After starting this compound, urine ketones should be evaluated 2-3 days after initiation, again at approximately 7 days, and any time the cat shows signs of illness.[1][2][3]

Q4: Can this compound be used in cats that have previously been treated with insulin?

No. Cats previously treated with insulin are at a significantly higher risk of developing DKA or eDKA and should not be administered this compound.[4][10][11] In one study, 32% of cats previously treated with insulin developed ketonuria or ketoacidosis within the first week.[10]

Q5: What is Euglycemic Diabetic Ketoacidosis (eDKA)?

eDKA is a state of ketoacidosis where the cat's blood glucose concentration is in the normal range.[6] This is a critical consideration with SGLT2 inhibitors like velagliflozin because the drug's mechanism of promoting glucose excretion in urine can mask the hyperglycemia typically seen with DKA.[12] A delay in recognition and treatment can lead to increased morbidity and mortality.[3][10] Therefore, the presence of clinical signs like anorexia, lethargy, or vomiting should prompt an immediate DKA check, regardless of blood glucose readings.[1]

Q6: Are there any specific recommendations for cats with concurrent chronic kidney disease (CKD)?

This compound may cause mild increases in serum creatinine and BUN.[3][10] In cats with baseline creatinine between 1.6 and 2.0 mg/dL, close monitoring for dehydration and weight loss is crucial. Renal function should be monitored within the first week of starting the drug and then according to standard CKD guidelines. The drug has not been evaluated in cats with a baseline creatinine greater than 2.0 mg/dL.[3][10]

Data from Clinical Studies

Table 1: Frequency of Common Adverse Reactions in a 180-Day Field Study (n=252 cats) [3][10]

Adverse ReactionPercentage of Cats AffectedNotes
Diarrhea or Loose StoolNot specified, but listed as most common-
Weight Loss~32%Approximately 80 cats had weight loss in the first week, likely due to dehydration and caloric wasting.
VomitingNot specified, but listed as most common-
PolyuriaNot specified, but listed as most common-
PolydipsiaNot specified, but listed as most common-
Elevated BUNNot specified, but listed as most commonMost elevations were ≤ 1.5x the upper limit of normal.

Table 2: Incidence of Ketonuria and Diabetic Ketoacidosis (DKA) in Clinical Trials

EventNaïve Diabetic Cats (n=214)Previously Insulin-Treated Cats (n=38)Total Study Population (n=252)
Ketoacidosis (DKA/eDKA) 5.1% (11 cats)[11][13]18.4% (7 cats)[11][13]7.1% (18 cats)[11]
Total with Ketonuria, DKA, or eDKA --12.7% (32 cats)[3][10]
Note: Most episodes (85.7%) of ketosis or ketoacidosis occurred within the first 14 days of treatment.[11][13]

Experimental Protocols

Protocol: Initial and Ongoing Monitoring for Adverse Events

  • Baseline Assessment (Day 0 - Pre-Dosing):

    • Conduct a full physical examination, including body weight and hydration status assessment.

    • Collect blood for a complete blood count (CBC) and serum chemistry panel (including renal and hepatic parameters, electrolytes, glucose, and fructosamine).

    • Perform a complete urinalysis and screen for urine ketones.

    • Exclusion criteria: Do not enroll cats that are anorexic, dehydrated, lethargic, or have ketonuria.[3] Do not enroll cats with a history of insulin treatment.[3]

  • Initial Monitoring Phase (Days 1-14):

    • Days 2-3: Evaluate for ketonuria.[3]

    • Day 7: Conduct a physical examination, measure body weight, and evaluate for ketonuria.[2][11]

    • Monitor subject daily for clinical signs of illness such as lethargy, anorexia, vomiting, or dehydration.[5]

  • Ongoing Monitoring Phase (Post-Day 14):

    • Routinely monitor body weight, hydration status, and clinical signs of diabetes.[2]

    • Perform periodic bloodwork (serum chemistry, fructosamine) and urinalysis (including ketone check) at scheduled study timepoints (e.g., Day 30, 60, 120, 180).[2][11]

    • Any time a subject shows signs of illness, immediately evaluate for DKA/eDKA and ketonuria, regardless of the scheduled monitoring plan.[2][3]

Visualizations

cluster_0 SGLT2 Inhibition Pathway & Potential Adverse Events A This compound Administration B Inhibition of SGLT2 in Renal Tubules A->B C Decreased Glucose Reabsorption B->C D Increased Urinary Glucose Excretion (Glucosuria) C->D I Shift to Fat Metabolism (if insulin is insufficient) C->I E Lowered Blood Glucose D->E Therapeutic Effect F Osmotic Diuresis D->F G Caloric Loss D->G H Favorable Environment for Bacterial Growth D->H J Polyuria, Dehydration, Poydipsia, ↑BUN F->J K Weight Loss G->K L Urinary Tract Infection (UTI) H->L M Ketone Production DKA / eDKA I->M

Caption: Mechanism of Velagliflozin and pathways to potential adverse events.

cluster_1 Initial Monitoring Workflow (First 14 Days) Start Day 0: Initiate Velagliflozin Day2_3 Days 2-3: Check Urine Ketones Start->Day2_3 Daily Daily (Days 1-14): Monitor for clinical signs (anorexia, lethargy, vomiting) Day7 Day 7: Physical Exam Weight Check Check Urine Ketones Day2_3->Day7 Ketones Ketonuria Detected? Day2_3->Ketones Continue Continue Study Protocol Day7->Continue Day7->Ketones Illness Signs of Illness? Daily->Illness Stop STOP Treatment Assess for DKA Ketones->Day7 No, at Day 2-3 Ketones->Stop Yes Illness->Continue No Illness->Stop Yes

Caption: Workflow for critical monitoring during the initial 14 days of treatment.

cluster_2 Adverse Event Decision Pathway A Adverse Clinical Sign Observed? B Is it Anorexia, Lethargy, Dehydration, or Sudden Weight Loss? A->B Yes E Are Urine Ketones Present? A->E No, but check... C Is it Vomiting or Diarrhea? B->C No Stop Discontinue Velagliflozin IMMEDIATELY Assess for DKA/eDKA B->Stop Yes D Is it Severe or Persistent? C->D Yes Monitor Continue Treatment Increase Monitoring Provide Symptomatic Care C->Monitor No, mild case D->Stop Yes D->Monitor No E->Stop Yes E->Monitor No

Caption: Decision-making guide for managing observed adverse clinical signs.

References

Validation & Comparative

Preclinical Profile: A Comparative Analysis of Velagliflozin Proline and Canagliflozin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available preclinical data for the sodium-glucose cotransporter 2 (SGLT2) inhibitors Velagliflozin proline and Canagliflozin reveals significant differences in the depth and breadth of publicly accessible information. While Canagliflozin has been extensively characterized in a variety of standard preclinical models, data for this compound is primarily available from studies in cats and ponies, limiting a direct head-to-head comparison in traditional laboratory animal models relevant to drug development professionals.

This guide aims to present the available preclinical data for both compounds to offer a comparative perspective for researchers, scientists, and drug development professionals. However, the lack of directly comparable studies for this compound in rodent and dog models necessitates a separate presentation of the available data rather than a direct side-by-side comparison in all categories.

Mechanism of Action: SGLT2 Inhibition

Both this compound and Canagliflozin are inhibitors of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily expressed in the proximal renal tubules. SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, both drugs promote the excretion of glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.

cluster_glomerulus Glomerulus cluster_proximal_tubule Proximal Tubule cluster_urine Urine Glomerulus Glomerulus (Filtration) SGLT2 SGLT2 Transporter Glomerulus->SGLT2 Filtered Glucose Bloodstream Bloodstream SGLT2->Bloodstream Glucose Reabsorption Urine Urine (Excretion) SGLT2->Urine Increased Glucose Excretion Inhibitor This compound / Canagliflozin Inhibitor->SGLT2 Inhibition

Mechanism of SGLT2 Inhibition

In Vitro SGLT1 and SGLT2 Inhibition

A key differentiator among SGLT inhibitors is their selectivity for SGLT2 over SGLT1, which is predominantly found in the small intestine and to a lesser extent in the kidneys.

Canagliflozin has been shown to be a potent inhibitor of human SGLT2 with moderate activity against SGLT1.

Canagliflozin IC50 (nM) Selectivity (SGLT1/SGLT2)
Human SGLT1663\multirow{2}{*}{~160-fold}
Human SGLT24.2

IC50 values represent the concentration of the drug required to inhibit 50% of the transporter activity.

Comparable in vitro inhibition data for This compound against human SGLT1 and SGLT2 from publicly available preclinical studies could not be identified at the time of this review.

Pharmacokinetics in Preclinical Models

Pharmacokinetic parameters determine the absorption, distribution, metabolism, and excretion of a drug. Data for Canagliflozin is available for standard preclinical species, while Velagliflozin data is primarily from studies in cats.

Canagliflozin Pharmacokinetics

Species Dose Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) t1/2 (h)
Rat 10 mg/kg (oral)14582--
Dog --2.75-6-7

Data presented are approximate values compiled from various studies. Experimental conditions may vary.

This compound Pharmacokinetics (in Cats)

Dose Prandial State Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) t1/2 (h)
1 mg/kg (oral)Fasted1030 (± 361)0.253295 (± 1098)3.68 (± 0.34)

Data from FDA submission for Senvelgo® (velagliflozin oral solution).[1]

cluster_workflow Pharmacokinetic Study Workflow Dosing Oral Administration of Drug to Animal Model (e.g., Rat, Dog, Cat) Blood_Sampling Serial Blood Sampling at Pre-defined Time Points Dosing->Blood_Sampling Plasma_Separation Plasma Separation by Centrifugation Blood_Sampling->Plasma_Separation Drug_Quantification Quantification of Drug Concentration in Plasma (e.g., LC-MS/MS) Plasma_Separation->Drug_Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) Drug_Quantification->PK_Analysis

General Pharmacokinetic Study Workflow

Efficacy in Preclinical Models of Diabetes

The efficacy of SGLT2 inhibitors is typically evaluated in rodent models of type 2 diabetes, such as Zucker diabetic fatty (ZDF) rats and db/db mice.

Canagliflozin Efficacy

  • In Zucker Diabetic Fatty (ZDF) Rats:

    • Treatment with Canagliflozin for 8 weeks from a prediabetic stage suppressed the progression of hyperglycemia, prevented a decrease in plasma insulin levels, and preserved pancreatic β-cell structure.[2]

    • A single oral dose of Canagliflozin (starting from 0.3 mg/kg) significantly decreased plasma glucose levels in a dose-dependent manner.[2]

  • In db/db Mice:

    • Canagliflozin administration for 8 weeks significantly decreased body weight.

This compound Efficacy

  • In Diabetic Cats:

    • Once-daily oral administration of Velagliflozin (1 mg/kg) was shown to be noninferior to insulin injections in achieving treatment success.[3]

    • By day 91, improvements in quality of life, polyuria, and polydipsia were observed in a significant percentage of treated cats.[3]

    • Mean blood glucose and serum fructosamine levels were significantly reduced.[3]

  • In Insulin-Dysregulated Ponies:

    • Velagliflozin treatment reduced the hyperinsulinemic and glycemic response to a high non-structural carbohydrate diet.

Due to the lack of publicly available data on the efficacy of this compound in standard rodent models of type 2 diabetes, a direct comparison of its glucose-lowering effects with Canagliflozin in these models is not possible.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of SGLT2 inhibitors are crucial for the interpretation and replication of study findings. Below are generalized protocols based on the available literature for Canagliflozin.

SGLT1/SGLT2 Inhibition Assay (General Protocol)

  • Cell Culture: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells are stably transfected to express human SGLT1 or SGLT2 transporters.

  • Uptake Assay:

    • Cells are seeded in multi-well plates and grown to confluence.

    • On the day of the assay, cells are washed with a sodium-containing buffer.

    • Cells are then incubated with a buffer containing a radiolabeled substrate (e.g., 14C-α-methylglucopyranoside, a non-metabolizable glucose analog) and varying concentrations of the test compound (e.g., Canagliflozin).

    • After a defined incubation period, the uptake is stopped by washing the cells with ice-cold buffer.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the substrate uptake (IC50) is calculated by fitting the data to a dose-response curve.

Pharmacokinetic Study in Rats (General Protocol)

  • Animals: Male Sprague-Dawley or Wistar rats are commonly used.

  • Drug Administration: The test compound is administered orally via gavage at a specified dose.

  • Blood Sampling: Blood samples are collected from the jugular vein or tail vein at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Preparation: Blood samples are centrifuged to separate plasma.

  • Bioanalysis: The concentration of the drug in plasma is determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4][5]

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2).[5][6]

Efficacy Study in ZDF Rats (General Protocol)

  • Animals: Male Zucker diabetic fatty (ZDF) rats are used as a model of type 2 diabetes.

  • Treatment: Animals are treated daily with the test compound (e.g., Canagliflozin) or vehicle, either mixed in the diet or administered by oral gavage, for a specified duration (e.g., 8 weeks).[2]

  • Monitoring: Body weight and food and water intake are monitored regularly.

  • Glycemic Control Assessment:

    • Blood glucose levels are measured periodically from tail vein blood.

    • Glycated hemoglobin (HbA1c) is measured at the beginning and end of the study to assess long-term glycemic control.[2]

  • Oral Glucose Tolerance Test (OGTT): An OGTT may be performed at the end of the study to evaluate glucose tolerance.

  • Terminal Procedures: At the end of the treatment period, animals are euthanized, and blood and tissues (e.g., pancreas) are collected for further analysis (e.g., plasma insulin levels, pancreatic insulin content, and islet histology).[2]

Conclusion

Based on the currently available public preclinical data, Canagliflozin has a well-documented profile in standard laboratory animal models, providing a solid foundation for understanding its pharmacology, pharmacokinetics, and efficacy. In contrast, the preclinical data for this compound is largely centered on veterinary species, particularly cats. While these studies are valuable for its approved use in feline diabetes, they do not allow for a direct, robust comparison with Canagliflozin in the context of preclinical drug development for human use.

For a comprehensive and objective comparison, further studies on this compound in rodent and dog models, including in vitro SGLT1/SGLT2 inhibition assays and in vivo pharmacokinetic and efficacy studies in diabetic models, would be necessary. Such data would be invaluable for the scientific and drug development community to fully assess the comparative preclinical profile of these two SGLT2 inhibitors.

References

Comparative Analysis of Velagliflozin Proline and Other SGLT2 Inhibitors: A Review of Preclinical and Clinical Data

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of Velagliflozin proline and other Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, focusing on available head-to-head studies and comparative data. The primary clinical data for this compound is in the context of feline diabetes mellitus, and as such, direct head-to-head comparisons with other SGLT2 inhibitors in human populations are not currently available. This document is intended for researchers, scientists, and drug development professionals.

Section 1: Head-to-Head Study of Velagliflozin in Diabetic Cats

A key study provides a direct comparison of Velagliflozin with insulin for the management of diabetes mellitus in cats.

Efficacy and Safety of Velagliflozin vs. Insulin in Diabetic Cats

A prospective, randomized, controlled, open-label, noninferiority field trial was conducted to compare the efficacy and safety of once-daily oral Velagliflozin with twice-daily insulin injections in client-owned diabetic cats.[1][2][3]

Experimental Protocol:

  • Study Population: 127 client-owned diabetic cats were included in the safety assessment, with 116 in the efficacy assessment.[2]

  • Randomization: Cats were randomized to receive either Velagliflozin (1 mg/kg, orally, once daily) or Caninsulin (a porcine insulin zinc suspension, dose-adjusted, twice daily).[3]

  • Primary Efficacy Endpoint: The primary endpoint was treatment success at Day 45, defined as improvement in at least one clinical variable (polyuria, polydipsia, polyphagia, or plantigrade/palmigrade stance) and at least one glycemic variable (average blood glucose, minimum blood glucose of a blood glucose curve, or serum fructosamine). The noninferiority margin was set at 15%.[1][2]

  • Secondary Endpoints: Secondary endpoints were assessed over 91 days and included glycemic control and clinical improvements.[2]

Data Presentation:

Table 1: Efficacy Outcomes of Velagliflozin vs. Insulin in Diabetic Cats

OutcomeVelagliflozin (n=54)Insulin (n=62)
Treatment Success (Day 45) 54% (29/54)42% (26/62)
Mean Blood Glucose <252 mg/dL (Day 91) 78% (42/54)60% (37/62)
Minimum Blood Glucose <162 mg/dL (Day 91) 76% (41/54)66% (41/62)
Serum Fructosamine <450 µmol/L (Day 91) 76% (41/54)38/62 (61%)
Improved Quality of Life (Day 91) 81%Not Reported
Improved Polyuria (Day 91) 54%Not Reported
Improved Polydipsia (Day 91) 61%Not Reported

Data sourced from multiple reports of the same study.[1][2]

Table 2: Key Adverse Events in Velagliflozin vs. Insulin Treated Cats

Adverse EventVelagliflozin (n=61)Insulin (n=66)
Loose Feces/Diarrhea 38% (23/61)15% (10/66)
Positive Urine Culture 31% (19/61)27% (18/66)
Nonclinical Hypoglycemia (BG <63 mg/dL) 13% (8/61)52% (nonclinical)
Clinical Hypoglycemia 0%8% (clinical)
Diabetic Ketoacidosis 7% (4/61)0%

Data sourced from multiple reports of the same study.[2][3]

Experimental Workflow:

G cluster_enrollment Enrollment & Randomization cluster_treatment Treatment Arms cluster_assessment Efficacy & Safety Assessment start 127 Client-Owned Diabetic Cats safety_pop Safety Population (n=127) start->safety_pop efficacy_pop Efficacy Population (n=116) safety_pop->efficacy_pop randomize Randomization efficacy_pop->randomize vela Velagliflozin (1 mg/kg, PO, q24h) (n=61 safety, 54 efficacy) randomize->vela insulin Caninsulin (Dose-adjusted, SC, q12h) (n=66 safety, 62 efficacy) randomize->insulin day45 Day 45: Primary Efficacy Endpoint (Noninferiority) vela->day45 adverse_events Adverse Event Monitoring (Throughout Study) vela->adverse_events insulin->day45 insulin->adverse_events day91 Day 91: Secondary Endpoints day45->day91

Experimental workflow for the Velagliflozin vs. Insulin study in cats.

Section 2: Comparative Overview of SGLT2 Inhibitors in Humans

While direct head-to-head trials of this compound against other SGLT2 inhibitors in humans are not available, a substantial body of research provides comparative data on the pharmacokinetics, efficacy, and safety of approved SGLT2 inhibitors like Canagliflozin, Dapagliflozin, and Empagliflozin.[4][5][6]

Mechanism of Action:

SGLT2 inhibitors reduce renal glucose reabsorption by targeting the sodium-glucose cotransporter 2 in the proximal convoluted tubule of the kidney, leading to increased urinary glucose excretion.[7][8] This mechanism helps to lower blood glucose levels in patients with type 2 diabetes.

Signaling Pathway:

G cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_interstitium Peritubular Interstitium (Bloodstream) glucose_na Glucose + Na+ sglt2 SGLT2 glucose_na->sglt2 Reabsorption glut2 GLUT2 na_k_atpase Na+/K+ ATPase glucose_blood Glucose glut2->glucose_blood Transport na_blood Na+ na_k_atpase->na_blood Transport k_blood K+ k_blood->na_k_atpase Transport sglt2_inhibitor SGLT2 Inhibitor (e.g., Velagliflozin) sglt2_inhibitor->sglt2 Inhibition

Simplified mechanism of action of SGLT2 inhibitors in the renal proximal tubule.

Comparative Pharmacokinetics:

SGLT2 inhibitors exhibit differences in their pharmacokinetic profiles, which can influence their duration of action and clinical effects.[9] They are generally characterized by rapid oral absorption and a long elimination half-life, allowing for once-daily dosing.[8]

Table 3: Comparative Pharmacokinetics of Select SGLT2 Inhibitors in Humans

ParameterCanagliflozinDapagliflozinEmpagliflozin
Time to Max. Concentration (Tmax) 1-2 hours1-2 hours1.5 hours
Half-life (t1/2) 10.6-13.1 hours~12.9 hours~12.4 hours
Metabolism O-glucuronidation (UGT1A9, UGT2B4)UGT1A9Glucuronidation (UGT2B7, UGT1A3, UGT1A8, UGT1A9)
Excretion Feces (~51.5%), Urine (~33%)Urine (~75%), Feces (~21%)Urine (~54.4%), Feces (~41.2%)

This table presents a summary of pharmacokinetic data from various sources and may vary based on the specific study population and conditions.

Comparative Efficacy and Safety in Humans:

Network meta-analyses of randomized controlled trials have provided indirect comparisons of the cardiovascular outcomes of different SGLT2 inhibitors in patients with type 2 diabetes.[5][10]

Table 4: Summary of Comparative Cardiovascular Outcomes of SGLT2 Inhibitors in Humans (vs. Placebo)

OutcomeCanagliflozinDapagliflozinEmpagliflozin
Major Adverse Cardiovascular Events (MACE) Significant ReductionNo Significant Reduction (in primary prevention)Significant Reduction
Hospitalization for Heart Failure Significant ReductionSignificant ReductionSignificant Reduction
Cardiovascular Mortality No Significant ReductionNo Significant ReductionSignificant Reduction
All-Cause Mortality No Significant ReductionNo Significant ReductionSignificant Reduction

Findings are based on major cardiovascular outcome trials (CVOTs) such as CANVAS, DECLARE-TIMI 58, and EMPA-REG OUTCOME. The specific patient populations in these trials should be considered when interpreting these results.[10][11]

Common Adverse Events in Humans:

Common adverse events associated with SGLT2 inhibitors in humans include genital mycotic infections, urinary tract infections, and volume depletion-related events.[12] The risk of these events may vary between individual agents.

Conclusion

Velagliflozin has demonstrated noninferiority to insulin for the management of feline diabetes, offering a once-daily oral treatment alternative.[1][2][3] In the human context, while direct head-to-head comparative efficacy and safety data for Velagliflozin against other SGLT2 inhibitors are lacking, extensive research on agents like Canagliflozin, Dapagliflozin, and Empagliflozin has established their roles in glycemic control and cardiovascular risk reduction in patients with type 2 diabetes. Future research may explore the potential applications of Velagliflozin in other species or contexts, and direct comparative studies will be necessary to delineate its specific profile relative to other SGLT2 inhibitors.

References

Cross-species comparison of Velagliflozin proline pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetics of velagliflozin proline, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, across different animal species. The data presented is intended to support research and development efforts in veterinary and potentially human medicine. This compound has been primarily studied in felines for the management of diabetes mellitus.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of velagliflozin following oral administration in cats. Currently, detailed pharmacokinetic data for other species such as ponies are limited in the public domain.

SpeciesDosageTmax (median)Cmax (mean ± SD)AUC0-last (mean ± SD)Half-life (mean ± SD)
Cat1 mg/kg, once daily0.25 hours1030 ± 361 ng/mL3295 ± 1098 day*ng/mL3.68 ± 0.34 hours

Experimental Protocols

Feline Oral Administration Study

Objective: To determine the pharmacokinetic profile of velagliflozin in cats.

Methodology:

  • Subjects: Healthy, fasted cats.[1]

  • Administration: A single oral dose of 1 mg/kg of velagliflozin oral solution was administered.[1] The solution can be given directly into the mouth or with a small amount of wet food.[1][2]

  • Sample Collection: Blood samples were collected at various time points post-administration to determine the plasma concentration of velagliflozin.

  • Bioanalytical Method: Plasma concentrations of velagliflozin were quantified using a validated bioanalytical method.

  • Pharmacokinetic Analysis: Plasma concentration-time data were used to calculate standard pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life.[1]

Equine (Pony) Oral Administration Study

Objective: To evaluate the effect of velagliflozin on insulin dysregulation in ponies.

Methodology:

  • Subjects: Insulin-dysregulated ponies.[3]

  • Administration: Velagliflozin was administered orally once daily at a dose of 0.3 mg/kg. The powder was dissolved in an aqueous carrier and delivered by oral syringe.[3]

  • Efficacy Assessment: The study focused on the pharmacodynamic effects, specifically the reduction of post-prandial hyperinsulinemia, which was assessed through a diet challenge at various time points during the treatment period.[3] Blood samples were collected 2 and 4 hours after feeding to measure blood glucose and serum insulin concentrations.[3]

Visualizations

Velagliflozin Experimental Workflow in Feline Pharmacokinetic Study

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling & Analysis cluster_analysis Data Analysis Subject Healthy, Fasted Cats Dose 1 mg/kg Velagliflozin Oral Solution Subject->Dose Oral Dosing BloodCollection Serial Blood Sample Collection Dose->BloodCollection Post-administration PlasmaAnalysis Plasma Velagliflozin Quantification BloodCollection->PlasmaAnalysis PK_Parameters Calculation of Cmax, Tmax, AUC, Half-life PlasmaAnalysis->PK_Parameters

Caption: Feline pharmacokinetic study workflow.

Signaling Pathway of Velagliflozin in the Renal Proximal Tubule

SGLT2_inhibition cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_interstitium Bloodstream (Interstitium) Glucose_Na Glucose & Na+ SGLT2 SGLT2 Glucose_Na->SGLT2 Reabsorption GLUT2 GLUT2 SGLT2->GLUT2 Intracellular Transport NaK_ATPase Na+/K+ ATPase SGLT2->NaK_ATPase Na+ transport Glucose_Blood Glucose GLUT2->Glucose_Blood Transport to Blood Na_Blood Na+ NaK_ATPase->Na_Blood Velagliflozin Velagliflozin Velagliflozin->SGLT2 Inhibition

Caption: Mechanism of SGLT2 inhibition by Velagliflozin.

References

Comparative Analysis of Velagliflozin Proline Formulations: A Review of the Oral Solution

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature and clinical trial data reveals that Velagliflozin proline is currently available as an oral solution. To date, no public data or regulatory approvals for a tablet formulation of this compound have been identified. Therefore, this guide will provide a detailed overview of the existing oral solution, including its pharmacological profile, and clinical efficacy, based on available experimental data.

Mechanism of Action

Velagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) located in the proximal renal tubules. SGLT2 is responsible for the majority of glucose reabsorption from the glomerular filtrate back into the bloodstream. By inhibiting SGLT2, velagliflozin reduces renal glucose reabsorption and increases urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner.[1] This mechanism of action also contributes to mild osmotic diuresis and natriuresis.

cluster_renal_tubule Renal Proximal Tubule Cell Velagliflozin Velagliflozin SGLT2 SGLT2 Transporter Velagliflozin->SGLT2 Inhibits Glucose_Na Glucose & Na+ Reabsorption SGLT2->Glucose_Na Urine Urine (Glomerular Filtrate) SGLT2->Urine Blocks Reabsorption Bloodstream Bloodstream Glucose_Na->Bloodstream Reabsorption Urine->SGLT2 Glucose & Na+ from filtrate Glucose_Excretion Increased Urinary Glucose Excretion Urine->Glucose_Excretion Leads to

Caption: Mechanism of action of Velagliflozin as an SGLT2 inhibitor.

Pharmacokinetic Profile of Velagliflozin Oral Solution

Pharmacokinetic studies in cats have characterized the absorption, distribution, metabolism, and excretion of the oral solution.

ParameterValueCondition
Cmax (Maximum Plasma Concentration) Increased by 170%Fasted state vs. fed state[2]
AUC (Area Under the Curve) Increased by 45%Fasted state vs. fed state[2]
Elimination Half-Life 3.68 (± 0.34) hoursHealthy adult cats[2]

Clinical Efficacy of Velagliflozin Oral Solution

The "SENSATION" study, a prospective, open-label, baseline-controlled clinical field trial, evaluated the efficacy of Velagliflozin oral solution in cats with diabetes mellitus.[3][4]

Glycemic Control
ParameterDay 0 (Baseline)Day 30Day 60Day 180
Median Blood Glucose (mg/dL) 436[3]153[3]134[3]125[3]
Median Fructosamine (µmol/L) 538[3]310[3]286[3]263[3]
Clinical Sign Improvement (by Day 180)
Clinical SignPercentage of Cats Showing Improvement
Polyuria (excessive urination) 88.6%[3]
Polydipsia (excessive thirst) 87.7%[3]

Safety and Tolerability

The most common adverse events reported in clinical trials were related to the gastrointestinal tract.[3] Importantly, due to its mechanism of action, there is an increased risk of diabetic ketoacidosis (DKA) or euglycemic DKA, particularly in cats that have been previously treated with insulin.[5]

Adverse EventFrequency
Ketonuria 13.9% of cats[3]
Ketoacidosis 7.1% of cats[3]

Experimental Protocols

SENSATION Study Protocol

The "SENSATION" (Safety and Efficacy of Novel SGLT2-inhibitor velAgliflozin in caTs with DM, Insulin pretreated Or Naïve) study was a prospective, baseline-controlled, open-label clinical field trial.[3][4]

  • Subjects: 252 client-owned cats with diabetes mellitus, including both newly diagnosed (naïve) and previously insulin-treated cats.[3]

  • Dosage: Velagliflozin oral solution was administered once daily at a dose of 1 mg/kg.[2]

  • Duration: The study duration was 180 days, with evaluations at days 0, 2 or 3, 7, 30, 60, 120, and 180.[3]

  • Primary Endpoints: The primary endpoints were improvements in at least one clinical sign of diabetes and at least one glycemic parameter.[6]

  • Monitoring: Blood glucose curves, serum fructosamine levels, and clinical signs were monitored throughout the study.[3] Urine was monitored for the presence of ketones.

cluster_workflow SENSATION Study Workflow Screening Screening & Enrollment (n=252 cats) Day0 Day 0: Baseline Assessment - Blood Glucose - Fructosamine - Clinical Signs Screening->Day0 Treatment Daily Oral Administration (1 mg/kg Velagliflozin) Day0->Treatment Monitoring Follow-up Evaluations (Days 3, 7, 30, 60, 120, 180) Treatment->Monitoring Endpoints Efficacy & Safety Assessment - Glycemic Control - Clinical Improvement - Adverse Events Monitoring->Endpoints

Caption: Experimental workflow of the SENSATION clinical trial.

Conclusion

The this compound oral solution has demonstrated significant efficacy in improving glycemic control and clinical signs in cats with diabetes mellitus. Its once-daily oral administration offers a convenient alternative to insulin injections. While the pharmacokinetic and clinical data for the oral solution are well-documented, there is a lack of publicly available information on a tablet formulation. Therefore, a direct comparison between an oral solution and a tablet is not feasible at this time. Future research and development may lead to the introduction of a tablet formulation, which would warrant a comparative analysis.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Velagliflozin Proline

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety, handling, and disposal protocols for Velagliflozin proline, designed for researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Some formulations may also cause serious eye irritation.[2] Therefore, stringent adherence to PPE protocols is mandatory.

Minimum Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and airborne particles that can cause serious eye irritation.[1][3][4]
Hand Protection Chemical-resistant protective gloves (e.g., nitrile)Prevents skin contact with the compound.[1][3][4]
Body Protection Impervious clothing (e.g., lab coat)Provides a barrier against accidental spills and contamination of personal clothing.[1][3][4]
Respiratory Protection Suitable respirator (use in poorly ventilated areas or when generating dust/aerosols)Avoids inhalation of the compound, especially in powder form.[1][3][4]

Quantitative Safety Data

The following table summarizes key quantitative safety data for this compound. Note that occupational exposure limits have not been established for this compound.[1][3][4]

ParameterValueSpeciesTest Guideline
Acute Oral Toxicity (ALD) 1,000 - 2,000 mg/kgMouseNot Specified
Acute Oral Toxicity (ALD) > 2,000 mg/kgRatNot Specified
Skin Irritation No skin irritation (aqueous solution)RabbitOECD Test Guideline 404

ALD: Approximate Lethal Dose

Procedural Workflow for Handling this compound

The following diagram outlines the standard operational workflow for the safe handling of this compound from receipt to disposal.

A Receiving - Verify container integrity - Log into inventory B Storage - Tightly sealed container - Cool, well-ventilated area - Powder: -20°C - In Solvent: -80°C A->B Store Appropriately C Preparation for Use - Don appropriate PPE - Work in a ventilated area B->C Retrieve for Experiment D Handling and Use - Avoid dust/aerosol formation - Avoid contact with eyes and skin - Do not eat, drink, or smoke C->D Proceed with Caution E Spill Management - Evacuate area - Use absorbent material - Decontaminate surfaces D->E In Case of Spill F Decontamination - Wash hands thoroughly after handling - Clean work surfaces D->F After Use H First Aid - Eye Contact: Flush with water - Skin Contact: Rinse with water - Ingestion: Rinse mouth, call a physician - Inhalation: Move to fresh air D->H In Case of Exposure G Waste Disposal - Collect in labeled containers - Dispose as hazardous waste - Prevent environmental release E->G Dispose of Contaminated Materials F->G Dispose of Waste

Caption: Workflow for Safe Handling of this compound.

Detailed Protocols

4.1. Handling and Storage Protocol

  • Receiving: Upon receipt, visually inspect the container for any damage or leaks. Log the compound into the chemical inventory system.

  • Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1][3]

    • For the pure, powdered form, store at -20°C.[3]

    • When in solvent, store at -80°C.[1][3]

  • Handling:

    • Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[1][3][4]

    • Avoid all direct contact with the compound. Wear the specified PPE at all times.

    • Do not eat, drink, or smoke in the area where the compound is being handled.[1]

    • Wash hands thoroughly with soap and water after handling.[1][2]

4.2. Spill Management Protocol

  • Immediate Action: In the event of a spill, evacuate personnel from the immediate area.

  • Containment: For liquid spills, use an absorbent material such as sand, diatomite, or universal binders to contain the substance.[2] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Cleaning: Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent like alcohol.

  • Disposal: Collect all contaminated materials, including absorbent materials and cleaning supplies, in a properly labeled, sealed container for hazardous waste disposal.[1][3]

4.3. Disposal Plan

  • Waste Collection: All waste materials containing this compound, including unused product, contaminated lab supplies, and spill cleanup materials, must be collected in designated, sealed, and clearly labeled hazardous waste containers.

  • Environmental Precaution: Do not dispose of this compound or its containers in regular trash or down the drain.[1][2][3] It is very toxic to aquatic life, and release into the environment must be avoided.[1]

  • Final Disposal: Arrange for the disposal of the hazardous waste through an approved waste disposal company, in accordance with all local, state, and federal regulations.[1][2]

4.4. First Aid Measures

  • If Swallowed: Call a poison control center or doctor immediately for treatment advice.[1] Rinse mouth with water.[1][2] Do NOT induce vomiting.[3]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do.[5][6][7] Seek medical attention if irritation persists.[2]

  • In Case of Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[1][3] Call a physician if irritation develops.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration as needed. Seek medical attention.[3]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.